TCO-PEG12-acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H67NO16/c38-35(39)8-10-41-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-32-33-52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-37-36(40)53-34-6-4-2-1-3-5-7-34/h1-2,34H,3-33H2,(H,37,40)(H,38,39)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJWPXWJNGHBBI-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H67NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is TCO-PEG12-acid and its role in bioconjugation?
An In-Depth Technical Guide to TCO-PEG12-acid and its Role in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key reagent in the field of bioconjugation. It details its chemical properties, its central role in advanced bioconjugation strategies, quantitative data on its reactivity, and detailed experimental protocols for its application.
Introduction to this compound
This compound is a heterobifunctional linker molecule that has gained significant traction in bioconjugation due to its role in "click chemistry," specifically the inverse-electron demand Diels-Alder (IEDDA) reaction. It is composed of three key functional components:
-
trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in the IEDDA reaction.
-
Polyethylene Glycol (PEG)12: A 12-unit polyethylene glycol spacer that imparts hydrophilicity, enhances solubility, and provides spatial separation between the conjugated molecules.
-
Carboxylic Acid (-COOH): A terminal functional group that allows for the covalent attachment of the linker to amine-containing biomolecules.
The unique combination of these components makes this compound a versatile tool for the precise and efficient labeling and conjugation of a wide range of biomolecules, including proteins, antibodies, and cells.
Chemical Properties and Structure
The chemical structure of this compound is central to its function. The strained double bond within the eight-membered ring of the TCO group is key to its high reactivity with tetrazine partners. The linear PEG12 chain provides flexibility and improves the pharmacokinetic properties of the resulting bioconjugate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₆H₆₇NO₁₆ |
| Molecular Weight | 769.9 g/mol [1] |
| Solubility | Water, DMSO, DMF[2] |
| Storage Conditions | -20°C, protected from light and moisture[2][3] |
It is crucial to note that TCO compounds have a limited shelf life as they can isomerize to the less reactive cis-cyclooctene (CCO) form.[2][3][4] Therefore, long-term storage is not recommended.
The Core of Bioconjugation: The TCO-Tetrazine Ligation
The primary role of this compound in bioconjugation is to participate in the IEDDA reaction with a tetrazine-functionalized molecule. This bioorthogonal reaction is exceptionally fast and specific, proceeding rapidly under physiological conditions without the need for a catalyst.[5][6]
The reaction involves the [4+2] cycloaddition of the TCO (dienophile) and the tetrazine (diene), followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine linkage.[5]
Quantitative Data
The kinetics of the TCO-tetrazine ligation are a key advantage of this bioconjugation method. The reaction is characterized by a very high second-order rate constant, allowing for efficient conjugation even at low concentrations of reactants.
Table 2: Reaction Kinetics of TCO-Tetrazine Ligation
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| TCO and Tetrazine (general) | >800 - 1 x 10⁶ | Aqueous buffer, room temperature[5][6][7] |
| TCO and Dipyridyl Tetrazine | 2000 (±400) | Methanol/water (9:1)[5] |
Table 3: Illustrative Impact of PEGylation on Bioconjugate Properties
| Property | Unmodified Protein (Illustrative) | PEGylated Protein (Illustrative) |
| Aqueous Solubility | 1 mg/mL | 10 mg/mL |
| Aggregation Propensity | High | Low |
| In Vivo Half-life | 1 hour | 10 hours |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound in bioconjugation.
Protocol for Labeling a Protein with this compound
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with this compound.
-
Activation of this compound: The carboxylic acid group of this compound must first be activated to an amine-reactive ester, typically an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting this compound with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and NHS in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Protein Preparation: The protein solution should be in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. A typical protein concentration is 1-5 mg/mL.[7]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the activated TCO-PEG12-NHS ester to the protein solution.[1] The reaction is typically incubated for 1-2 hours at room temperature with gentle mixing.[1][7]
-
Purification: The resulting TCO-labeled protein is purified from excess reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][7]
Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the synthesis of an ADC using a TCO-labeled antibody and a tetrazine-functionalized drug.
-
Prepare TCO-labeled Antibody: Label the antibody with this compound as described in Protocol 5.1.
-
Prepare Tetrazine-functionalized Drug: The cytotoxic drug payload is functionalized with a tetrazine moiety.
-
Conjugation Reaction: The TCO-labeled antibody and the tetrazine-functionalized drug are mixed in a suitable buffer (e.g., PBS, pH 7.4). A 1.5 to 3.0 molar excess of the tetrazine-drug is typically used.[1] The reaction is incubated for 1-2 hours at room temperature.
-
Purification and Characterization: The resulting ADC is purified using size-exclusion chromatography or protein A chromatography to remove unreacted drug.[1] The final ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.[1]
References
The Nexus of Bioorthogonal Chemistry and Drug Innovation: A Technical Guide to TCO-PEG12-Acid
Introduction: In the landscape of modern drug discovery, the quest for highly specific and efficient molecular targeting and conjugation strategies is paramount. TCO-PEG12-acid has emerged as a powerful and versatile tool, bridging the gap between complex biomolecules and novel therapeutic or diagnostic agents. This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, elucidating the core applications, experimental protocols, and quantitative data associated with this compound. Its unique trifunctional architecture, comprising a reactive trans-cyclooctene (TCO) group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, enables a broad spectrum of applications, from the construction of antibody-drug conjugates (ADCs) to pioneering pre-targeting strategies in molecular imaging and therapy.
Core Principles and Chemical Reactivity
This compound is a heterobifunctional linker designed for a two-step bioconjugation process. The first step involves the covalent attachment of the linker to a biomolecule, typically a protein or antibody, through its primary amine groups (e.g., lysine residues). This is achieved by activating the terminal carboxylic acid of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), which forms an amine-reactive NHS ester.
The second, and most critical, step is the bioorthogonal reaction of the TCO group with a tetrazine-modified molecule. This reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and highly specific, proceeding rapidly in complex biological media without the need for a catalyst.[1] This "click chemistry" reaction forms a stable covalent bond, allowing for the precise and efficient coupling of two molecules in a biological environment.[1]
Data Presentation: Quantitative Insights into this compound Chemistry
The efficiency and reliability of this compound in drug discovery applications are underpinned by its favorable chemical kinetics and conjugation efficiency. The following tables summarize key quantitative data gathered from various studies.
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| General Range | TCO | 1 - 1 x 10⁶ | Aqueous Media |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3,6-dipyridyl-s-tetrazine derivative | d-TCO | 366,000 (± 15,000) | Water, 25°C[2] |
| 3,6-diphenyl-s-tetrazine | s-TCO | 3100 | Methanol, 25°C[2] |
Table 2: Degree of Labeling (DOL) of Antibodies with TCO-NHS Esters
| Antibody | Molar Equivalents of TCO-NHS Ester per Antibody | Resulting TCOs per Antibody (DOL) | Reference |
| anti-c-myc 9E10 | 5 | 4 | [1][3] |
| anti-c-myc 9E10 | 10 | 8 | [1][3] |
| anti-c-myc 9E10 | 15 | 10 | [1][3] |
| anti-CEA 3C1 | 5 | 4 | [1][3] |
| Chimeric mAb U36 | Not specified | 6:1 and 27:1 | [4] |
| Brain Shuttle Antibody | 10 | 2.6 | [5] |
Table 3: Stability of TCO-Modified Antibodies
| TCO Derivative | Stability Condition | Half-life / Reactivity | Key Finding |
| TCO conjugated to CC49 mAb | In vivo | 75% remained reactive after 24 hours | Slow deactivation observed in serum.[6] |
| s-TCO conjugated to a mAb | In vivo | 0.67 days | Rapid deactivation to cis-isomer.[6] |
| d-TCO | Human serum, room temperature | >97% remained as trans-isomer after 4 days | d-TCO shows improved stability.[6] |
| TCO | 50% fresh mouse serum, 37°C | Almost complete conversion to cis-isomer within 7 hours | Isomerization is a key degradation pathway.[7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound.
Protocol 1: Conjugation of this compound to an Antibody via EDC/NHS Chemistry
Objective: To covalently attach this compound to an antibody through its primary amine residues.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Spin desalting columns
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) using a spin desalting column.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Activation of this compound:
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (this compound:EDC:NHS).[8]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the TCO-PEG12-NHS ester.[8]
-
-
Conjugation to the Antibody:
-
Add the activated this compound solution to the antibody solution. A 5- to 20-fold molar excess of the activated linker to the antibody is a common starting point.[2]
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[8]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes to stop the reaction.[9]
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry or by reacting the conjugate with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.[2]
-
Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation
Objective: To conjugate a TCO-modified protein with a tetrazine-modified protein.
Materials:
-
TCO-functionalized Protein A (from Protocol 1 or similar)
-
Tetrazine-functionalized Protein B (prepared using a tetrazine-NHS ester)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Reaction Setup:
-
In a reaction tube, mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in PBS, pH 7.4.
-
A 1:1 molar ratio is a good starting point, though a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to ensure complete reaction of the TCO-protein.[6]
-
-
Incubation:
-
Purification:
-
Purify the resulting protein-protein conjugate from any unreacted starting materials using size-exclusion chromatography.[6]
-
-
Storage:
-
Store the final conjugate at 4°C until further use.[6]
-
Protocol 3: In Vivo Pre-targeting Imaging Workflow
Objective: To perform pre-targeted in vivo imaging of a tumor model.
Materials:
-
Tumor-bearing animal model (e.g., mice with subcutaneous xenografts)
-
TCO-conjugated antibody targeting a tumor-specific antigen
-
Tetrazine-labeled imaging probe (e.g., fluorescent or radiolabeled)
-
Sterile PBS (pH 7.4)
-
In vivo imaging system (e.g., fluorescence imager or PET/SPECT scanner)
Procedure:
-
Administration of TCO-Antibody (Step 1):
-
Accumulation and Clearance Period:
-
Administration of Tetrazine Probe (Step 2):
-
After the clearance period, administer the tetrazine-labeled imaging probe via intravenous injection.[10]
-
-
In Vivo Imaging (Step 3):
-
Data Analysis:
-
Analyze the images to determine the tumor-to-background signal ratio. This is typically done by drawing regions of interest (ROIs) over the tumor and a background area (e.g., non-tumor-bearing muscle).[2]
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key workflows involving this compound.
Caption: Workflow for two-step bioconjugation using this compound.
Caption: The three-step workflow for in vivo pre-targeting strategies.
Conclusion
This compound stands as a testament to the power of bioorthogonal chemistry in advancing drug discovery. Its unique combination of a stable, yet highly reactive TCO moiety, a solubilizing PEG linker, and a versatile carboxylic acid handle provides a robust platform for the development of next-generation therapeutics and diagnostics. The exceptionally fast kinetics of the TCO-tetrazine ligation enable efficient conjugation at low concentrations, a critical advantage for in vivo applications. From enhancing the therapeutic window of ADCs to enabling high-contrast pre-targeted imaging, this compound offers a reliable and efficient solution for the precise and stable conjugation of biomolecules. As research continues to push the boundaries of targeted medicine, the applications of this versatile linker are poised to expand, further solidifying its role as a cornerstone technology in the bioconjugation toolkit.
References
- 1. mdpi.com [mdpi.com]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to bioorthogonal chemistry with TCO linkers
An In-depth Technical Guide to Bioorthogonal Chemistry with TCO Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] Coined by Carolyn Bertozzi, the term "bioorthogonal" signifies a reaction that is mutually independent and non-interactive with the complex biological milieu.[1] These reactions are characterized by their high specificity, rapid kinetics, and biocompatibility, allowing for the precise chemical modification of biomolecules in their natural environment.[2] While several reactions such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC) are prominent in this field, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a superior tool, particularly for in vivo applications, due to its exceptionally fast reaction rates.[1][2][3][4]
The TCO-Tetrazine Ligation: A Cornerstone of Bioorthogonal Chemistry
The reaction between a TCO and a tetrazine is a powerful bioorthogonal ligation based on an inverse-electron-demand Diels-Alder cycloaddition.[5][6] This reaction is distinguished by its extraordinary speed, with second-order rate constants reported to reach as high as 10⁷ M⁻¹s⁻¹.[3][4] A key advantage of the TCO-tetrazine ligation is that it is catalyst-free, avoiding the cellular toxicity associated with copper catalysts used in other click chemistry reactions.[5] The reaction proceeds rapidly under physiological conditions (temperature, pressure, and aqueous environment) and forms a stable dihydropyridazine bond, releasing nitrogen gas (N₂) as the sole byproduct.[6] This clean and efficient reaction has made TCO linkers indispensable tools in drug development, molecular imaging, and chemical biology.[3]
Caption: Mechanism of the TCO-Tetrazine IEDDA reaction.
Quantitative Data: Reaction Kinetics and Stability
The efficacy of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants. The reactivity of TCOs can be enhanced by increasing ring strain, while tetrazine reactivity is improved by adding electron-withdrawing groups.[4] However, highly reactive TCOs can sometimes exhibit lower stability.[3]
Data Presentation: Reaction Kinetics
The following table summarizes the second-order rate constants for various TCO and tetrazine pairs, highlighting the vast range of achievable reaction speeds.
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) M⁻¹s⁻¹ | Conditions |
| TCO | Dipyridyl tetrazine | 2,000 (±400) | 9:1 Methanol/Water |
| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Not specified |
| TCO | Methyl-substituted tetrazines | ~1,000 | Not specified |
| s-TCO (strained) | 3,6-dipyridyl-s-tetrazine | 3,300,000 (±40,000) | Water, 25°C |
| d-TCO (dioxolane-fused) | 3,6-dipyridyl-s-tetrazine | 366,000 (±15,000) | Water, 25°C |
| General TCO | General Tetrazine | > 800 | Not specified |
| General TCO | General Tetrazine | 1 - 1 x 10⁶ | General Range |
Data compiled from sources.[3][5][6][7][8][9][10]
Data Presentation: TCO Linker Stability
The stability of TCO linkers is critical for in vivo applications, where they are exposed to physiological conditions for extended periods. The primary pathway for TCO deactivation is isomerization to the less reactive cis-cyclooctene isomer.[11][12]
| TCO Derivative/Conjugate | Condition | Stability/Half-life |
| TCO-mAb conjugate | In vivo (serum) | 75% remained reactive after 24h |
| d-TCO | Human serum, room temp. | >97% remained as trans-isomer after 4 days |
| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization for up to 14 days |
| s-TCO | High thiol concentration (30 mM) | Rapid isomerization |
| TCO-CC49 diabody ADC | PBS, 4°C | No isomerization or drug release observed in 6 months |
| TCO-labeled IgG | 4°C, 4 weeks | ~89.5% reactivity retained |
Data compiled from sources.[3][12][13]
Applications in Drug Development and Research
The unique properties of the TCO-tetrazine reaction have driven its adoption in several cutting-edge applications, most notably in the development of Antibody-Drug Conjugates and for in vivo imaging.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of therapeutics that use monoclonal antibodies to deliver potent cytotoxic drugs specifically to cancer cells.[12] TCO linkers facilitate the creation of ADCs with a precise drug-to-antibody ratio (DAR). A particularly innovative application is the "click-to-release" system, where a drug is attached to an antibody via a TCO linker.[14][15] The ADC acts as a stable prodrug until a separately administered tetrazine molecule triggers the cleavage of the TCO linker, releasing the active drug at the tumor site.[15] This provides temporal and spatial control over drug activation, enhancing the therapeutic window.[15]
Caption: Workflow of ADC targeting and drug release.
Pretargeted In Vivo Imaging
Pretargeted imaging is a two-step strategy designed to overcome the pharmacokinetic limitations of directly labeled antibodies, which often suffer from slow clearance and high background signals.[16]
-
Step 1: An antibody modified with a TCO linker is administered. This conjugate is allowed to accumulate at the target tissue (e.g., a tumor) while the unbound excess clears from the bloodstream over a period of 24 to 72 hours.[16]
-
Step 2: A small, rapidly clearing imaging agent (e.g., a fluorophore or radionuclide) attached to a tetrazine is administered. This probe quickly distributes throughout the body and undergoes a fast bioorthogonal "click" reaction with the TCO-antibody localized at the target, while any unbound probe is rapidly excreted.[16][17]
This approach dramatically improves the signal-to-noise ratio, enabling high-contrast imaging of the target site.[16][17][18]
Caption: Workflow for pretargeted in vivo imaging.
Experimental Protocols
The following are generalized protocols for common procedures involving TCO linkers. Researchers should optimize conditions for their specific biomolecules and reagents.
Protocol 1: Protein Modification with TCO-NHS Ester
This protocol describes the labeling of a protein with TCO moieties by targeting primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester.
-
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
-
TCO-PEGn-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns for purification
-
-
Methodology:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (like Tris or glycine), exchange it into PBS (pH 7.4) using a spin desalting column.[8]
-
Prepare Protein Solution: Adjust the protein concentration to 1-5 mg/mL in PBS. For a 100 µg reaction, this may be in a volume of ~100 µL.[6]
-
Adjust pH: Add 5 µL of 1 M NaHCO₃ to the protein solution to raise the pH to ~8.3, which facilitates the reaction with primary amines.[6][8]
-
Prepare TCO-NHS Solution: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[16]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[16] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 60 minutes at room temperature.[6][8]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[8][19]
-
Purification: Remove excess, unreacted TCO reagent by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer.[6][8] The purified TCO-labeled protein is now ready for use.
-
Protocol 2: Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol describes the crosslinking of a TCO-labeled protein with a tetrazine-labeled protein.
-
Materials:
-
Purified TCO-labeled Protein A (from Protocol 1)
-
Purified Tetrazine-labeled Protein B (prepared using a similar NHS ester protocol)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
-
Methodology:
-
Reactant Preparation: Prepare solutions of TCO-Protein A and Tetrazine-Protein B in the reaction buffer.
-
Ligation Reaction: Mix the two protein solutions. A 1:1 molar ratio is a good starting point, but a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to drive the reaction to completion.[8][19]
-
Incubation: Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[8][19] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (510-550 nm).[6][8]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography (SEC).[8]
-
Storage: Store the final conjugate at 4°C.[8]
-
Protocol 3: General Workflow for Pretargeted In Vivo Tumor Imaging
This protocol provides a general framework for a pretargeted imaging experiment in a tumor-bearing mouse model.
-
Materials:
-
TCO-labeled antibody specific to a tumor antigen
-
Tetrazine-labeled imaging probe (e.g., Cy3-Tetrazine or a radiolabeled tetrazine)
-
Tumor-bearing animal model (e.g., xenograft mice)
-
Sterile PBS for injections
-
In vivo imaging system (fluorescence or nuclear imaging)
-
-
Methodology:
-
TCO-Antibody Administration: Administer the TCO-labeled antibody to the mice via intravenous (IV) injection. The dose will depend on the specific antibody and model.[16]
-
Accumulation and Clearance Period: Allow the TCO-antibody to accumulate at the tumor site and for the unbound conjugate to clear from circulation. This period is typically 24 to 72 hours.[16]
-
Tetrazine-Probe Administration: After the clearance period, administer the tetrazine-labeled imaging probe, typically via IV injection at a dose of 1-5 mg/kg.[16]
-
In Vivo Imaging: Anesthetize the mice and acquire images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours) using the appropriate imaging modality.[16] This will visualize the localization of the probe at the tumor site where the TCO-antibody has accumulated.
-
Biodistribution Analysis (Optional): After the final imaging time point, tissues can be harvested to quantify the distribution of the imaging probe in the tumor and other organs.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Our Technology - Tagworks Pharmaceuticals [tagworkspharma.com]
- 16. benchchem.com [benchchem.com]
- 17. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-… [ouci.dntb.gov.ua]
- 18. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. interchim.fr [interchim.fr]
TCO-PEG12-acid for Antibody Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of TCO-PEG12-acid, a key reagent in the field of bioconjugation, with a specific focus on its application in antibody labeling. We will delve into its chemical properties, the mechanism of action, and provide detailed experimental protocols for its use. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.
Introduction to this compound and Bioorthogonal Chemistry
This compound is a chemical modification reagent that plays a crucial role in the two-step labeling of antibodies. This process is a cornerstone of modern bioconjugation, enabling the attachment of a wide range of molecules, such as fluorescent dyes, drugs for antibody-drug conjugates (ADCs), or imaging agents, to a specific antibody. The power of this technique lies in its bioorthogonal nature, a term that describes chemical reactions that can occur in living systems without interfering with native biochemical processes.
The core of this technology is the reaction between a trans-cyclooctene (TCO) group and a tetrazine moiety. This reaction, known as the inverse-electron demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and highly specific.[1][2][3] this compound serves as a linker, first attaching the TCO group to the antibody. The PEG12 (polyethylene glycol) component of the linker enhances the water solubility of the molecule and can reduce steric hindrance during the subsequent reaction.[4]
Chemical Properties and Mechanism of Action
This compound is a heterobifunctional linker. It possesses a terminal carboxylic acid group (-COOH) and a TCO group, separated by a 12-unit polyethylene glycol spacer. The labeling process occurs in two distinct steps:
Step 1: Antibody Modification with this compound
The carboxylic acid group of this compound is activated to react with primary amines, primarily the ε-amino groups of lysine residues on the surface of the antibody. This is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a more water-soluble sulfo-NHS. The EDC activates the carboxylic acid, which then reacts with NHS to form a more stable NHS ester. This ester readily reacts with the primary amines on the antibody to form a stable amide bond.
Step 2: Bioorthogonal Ligation with Tetrazine
The TCO-modified antibody is then ready for the second step: the bioorthogonal reaction with a tetrazine-conjugated molecule of interest. The TCO group on the antibody rapidly and specifically reacts with the tetrazine via an IEDDA cycloaddition to form a stable covalent bond. This reaction is extremely fast, with second-order rate constants reported to be as high as 106 M-1s-1, allowing for efficient labeling even at low concentrations.[3]
Quantitative Data
The efficiency and effectiveness of antibody labeling with this compound are influenced by several factors. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Value | Reference |
| TCO-Tetrazine Reaction Rate Constant | Up to 106 M-1s-1 | [3] |
| Typical TCO-PEG-linker Reactivity | ~30-60% functional reactivity | [5][6] |
| Optimal pH for NHS Ester Reaction | 8.0 - 8.5 | [] |
| Recommended Molar Excess of TCO-reagent to Antibody | 10 - 30 fold | [8] |
| Linker Type | TCO Reactivity | Reference |
| Hydrophilic PEG chain | ~40% | [5] |
| Short Alkyl Chain (Valeric Acid) | ~60% | [5] |
| Amphiphilic (Valeric Acid + PEG) | ~30% | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in labeling an antibody with this compound and a subsequent tetrazine-conjugated molecule.
Materials
-
Antibody to be labeled (e.g., IgG)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Zeba™ Spin Desalting Columns (or similar)
-
Tetrazine-conjugated molecule of interest
Protocol for Antibody Modification with this compound
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of EDC in ultrapure water.
-
Prepare a 100 mM stock solution of NHS or Sulfo-NHS in ultrapure water.
-
-
Activation and Conjugation Reaction:
-
In a microcentrifuge tube, combine the antibody solution with the this compound stock solution. A 20-fold molar excess of the TCO reagent to the antibody is a good starting point.
-
Add the EDC and NHS/Sulfo-NHS stock solutions to the antibody-TCO mixture. The final concentration of EDC and NHS should be approximately 5 mM each.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, unreacted this compound and other small molecules by purifying the TCO-labeled antibody using a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the concentration of the purified TCO-labeled antibody using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using various methods, including MALDI-TOF mass spectrometry or by reacting the TCO-antibody with a molar excess of a tetrazine-fluorophore and measuring the absorbance of the fluorophore.
-
Protocol for Bioorthogonal Ligation
-
Prepare the Tetrazine Reagent:
-
Dissolve the tetrazine-conjugated molecule of interest in a compatible solvent (e.g., DMSO or PBS) to a known concentration.
-
-
Ligation Reaction:
-
Combine the purified TCO-labeled antibody with the tetrazine-conjugated molecule. A 1.5 to 5-fold molar excess of the tetrazine reagent over the TCO-antibody is typically sufficient.
-
Incubate the reaction for 1-2 hours at room temperature. The reaction is often complete within 30 minutes due to the fast kinetics.[9]
-
-
Purification (Optional):
-
If necessary, purify the final antibody conjugate to remove any unreacted tetrazine reagent using a desalting column.
-
Application in Studying Signaling Pathways: The EGFR/HER2 Pathway
TCO-labeled antibodies are powerful tools for investigating cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways, which are critical in many cancers.[10][11][12] By using a TCO-labeled anti-EGFR or anti-HER2 antibody, researchers can pre-target cancer cells that overexpress these receptors. Subsequently, a tetrazine-conjugated imaging agent (e.g., a fluorescent dye or a PET tracer) can be introduced. The rapid and specific bioorthogonal reaction allows for real-time visualization and tracking of the receptors on the cell surface and their subsequent internalization upon ligand binding, providing insights into receptor trafficking and downstream signaling events.[13][14]
Experimental Workflow
The overall experimental workflow for antibody labeling using this compound is a systematic process that ensures the successful conjugation of the desired molecule to the antibody.
Conclusion
This compound is a versatile and powerful reagent for the site-specific labeling of antibodies. Its application in a two-step labeling strategy, leveraging the rapid and bioorthogonal TCO-tetrazine reaction, offers researchers a high degree of control and flexibility. This in-depth guide has provided the foundational knowledge, quantitative data, and detailed protocols necessary for the successful implementation of this technology in various research and development settings, from basic science to the development of next-generation antibody-based therapeutics and diagnostics.
References
- 1. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal Masking of Circulating Antibody–TCO Groups Using Tetrazine-Functionalized Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and sensitive pretargeted labeling of cancer cells through a tetrazine/trans-cyclooctene cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 11. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide on the Function of the PEG12 Spacer in TCO Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role and function of the 12-unit polyethylene glycol (PEG12) spacer within trans-cyclooctene (TCO) linkers, which are pivotal in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).
Introduction to TCO Linkers and the Role of PEG Spacers
Trans-cyclooctene (TCO) linkers are key components in bioorthogonal chemistry, enabling rapid and specific conjugation of molecules in complex biological environments through the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[1][2] This "click chemistry" reaction is exceptionally fast and proceeds efficiently under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules like antibodies.[2]
A critical component of modern TCO linkers is the spacer arm that connects the reactive TCO group to the functional moiety for biomolecule attachment (e.g., an NHS ester for amine coupling). Polyethylene glycol (PEG) chains are widely employed as these spacers due to their unique physicochemical properties.[3][4] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[3][5] The incorporation of a PEG spacer, such as PEG12, into a TCO linker architecture profoundly influences the properties of both the linker itself and the final bioconjugate.[6]
The primary functions of a PEG12 spacer in a TCO linker include:
-
Enhanced Solubility: PEG spacers significantly increase the hydrophilicity and aqueous solubility of the linker and any attached hydrophobic payloads.[1][6][7] This is crucial for preventing aggregation during the conjugation process and improving the overall solubility of the final ADC.[6]
-
Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving the biological activity of the components, such as the antigen-binding capacity of an antibody.[2][3]
-
Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the PK properties of therapeutic molecules.[3][4] The PEG spacer increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation half-life in vivo.[3][6]
-
Decreased Immunogenicity: The "stealth" properties conferred by the PEG chain can shield the conjugate from the host's immune system, reducing the potential for an immunogenic response.[3][7]
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that must be optimized for each specific application. A PEG12 spacer often provides a favorable balance of these properties. While specific quantitative data for TCO-PEG12 is often embedded within broader studies, the general effects of PEG length on ADC properties have been documented.
| Property | Effect of Increasing PEG Spacer Length | Key Considerations |
| Drug-to-Antibody Ratio (DAR) | Can have variable effects. Intermediate lengths (e.g., PEG6, PEG8, PEG12) have been shown to yield higher DARs in some cases compared to very short (PEG4) or very long (PEG24) spacers.[6] | The interplay between hydrophobicity, steric effects, and the specific conjugation chemistry influences the final DAR.[6] |
| Solubility & Aggregation | Generally improves solubility and reduces aggregation.[1][6] | Longer PEG chains provide a greater hydrophilic shield for hydrophobic payloads. |
| Pharmacokinetics (Clearance) | Slower clearance rates are observed with longer PEG chains. Conjugates with PEGs smaller than PEG8 have shown rapid clearance.[8] | A larger hydrodynamic volume reduces renal filtration.[6] |
| In Vitro Cytotoxicity | May slightly decrease potency with very long PEG chains, but often maintains high efficacy.[9] | The spacer should be long enough to avoid hindering antibody binding but not so long that it impairs internalization or payload release. |
| Tolerability | Increased tolerability, particularly for highly potent payloads. Conjugates with PEGs smaller than PEG8 were not well-tolerated in one study.[8] | Improved PK and reduced off-target effects contribute to better safety profiles. |
Experimental Protocols
General Protocol for Antibody Conjugation with a TCO-PEG12-NHS Ester
This protocol describes a typical workflow for conjugating a TCO-PEG12-NHS ester to an antibody via its lysine residues.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-PEG12-NHS ester (e.g., from MedChemExpress, Conju-Probe)[2][10][11]
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Antibody Preparation: Exchange the antibody into the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Linker Preparation: Immediately before use, dissolve the TCO-PEG12-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a calculated molar excess of the TCO-PEG12-NHS ester solution to the antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR) and should be optimized. A common starting point is a 5-10 fold molar excess.
-
Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 1-2 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted linker and byproducts by purifying the TCO-modified antibody using SEC or by dialyzing against PBS.
-
Characterization: Characterize the resulting conjugate to determine the average DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
Protocol for IEDDA "Click" Reaction
This protocol outlines the bioorthogonal reaction between the TCO-modified antibody and a tetrazine-functionalized payload.
Materials:
-
TCO-modified antibody
-
Tetrazine-functionalized payload
-
PBS, pH 7.4
Procedure:
-
Reactant Preparation: Prepare solutions of the TCO-modified antibody and the tetrazine-payload in PBS.
-
Click Reaction: Add the tetrazine-payload to the TCO-antibody solution. A slight molar excess (e.g., 1.5-3 equivalents) of the tetrazine-payload is typically used.
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The reaction is often complete within 30 minutes.[2]
-
Purification: Purify the resulting ADC to remove any unreacted payload using SEC or tangential flow filtration.
-
Final Characterization: Analyze the final ADC for DAR, aggregation, and purity.
Visualizations
Caption: Workflow for ADC synthesis using a TCO-PEG12 linker.
Caption: Functional contributions of the PEG12 spacer in a bioconjugate.
Conclusion
The PEG12 spacer is a critical component in the design of TCO linkers for advanced bioconjugation applications. It imparts favorable physicochemical and pharmacological properties to the resulting conjugates, including enhanced solubility, reduced aggregation, minimized steric hindrance, and improved pharmacokinetic profiles.[1][6][7] The selection of PEG12 often represents an optimal choice, balancing the need for a hydrophilic spacer with considerations of synthetic accessibility and potential impacts on in vivo efficacy. For drug development professionals, the careful tuning of PEG spacer length is a key strategy in the optimization of next-generation antibody-drug conjugates and other targeted therapeutics.
References
- 1. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 2. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. chempep.com [chempep.com]
- 4. Linker Spacer and PEGylation - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. books.rsc.org [books.rsc.org]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
A Technical Guide to TCO-PEG12-acid in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of TCO-PEG12-acid in live cell imaging, providing a comprehensive overview of its mechanism, experimental protocols, and data presentation for researchers, scientists, and drug development professionals.
Introduction to this compound and Bioorthogonal Chemistry
This compound is a valuable tool in the field of bioorthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] This molecule contains a trans-cyclooctene (TCO) group, a highly reactive dienophile, connected to a carboxylic acid via a 12-unit polyethylene glycol (PEG) spacer. The TCO moiety is central to its function, enabling rapid and specific "click chemistry" reactions.
The most prominent bioorthogonal reaction involving TCO is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz) derivative.[2][3][4] This reaction is exceptionally fast and proceeds efficiently under biocompatible conditions (aqueous environment, neutral pH, and room temperature) without the need for a toxic copper catalyst.[2][5] The PEG12 spacer enhances the water solubility of the molecule and minimizes steric hindrance, facilitating its use in biological systems.[6] The terminal carboxylic acid allows for the conjugation of this compound to amine-containing biomolecules, such as proteins and antibodies, through the formation of a stable amide bond, typically requiring activation with reagents like EDC and NHS.[6][7]
Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The core of this compound's utility in live cell imaging lies in the IEDDA reaction. This [4+2] cycloaddition occurs between the electron-rich TCO (dienophile) and an electron-deficient tetrazine (diene).[5] The reaction is characterized by its exceptionally fast kinetics, making it one of the most rapid bioorthogonal reactions currently available.[3][5] The process involves a cycloaddition followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine product.[5] This rapid and specific ligation enables the precise labeling of biomolecules in complex biological environments, including the surface of and inside living cells.
Quantitative Data
The efficiency of the TCO-tetrazine ligation is a key advantage for its use in live cell imaging, particularly when dealing with low concentrations of target molecules.
| Parameter | Value | Notes |
| Second-Order Rate Constant (k₂) | Up to 10⁷ M⁻¹s⁻¹ (typically 800 - 30,000 M⁻¹s⁻¹ for common derivatives)[2][3] | The reaction rate is dependent on the specific TCO and tetrazine derivatives used, as well as reaction conditions such as solvent and temperature. |
| Reaction Conditions | Aqueous media, room temperature, pH 6-9[2][4] | Highly biocompatible and suitable for live cell experiments. |
| Catalyst Requirement | None[2][5] | Avoids the cytotoxicity associated with copper catalysts used in other click chemistry reactions. |
| Stability | TCO and tetrazine moieties are stable long-term under appropriate storage conditions.[4] However, TCO can isomerize to the less reactive cis-cyclooctene (CCO), so long-term storage is not recommended.[6] | Proper storage is crucial to maintain reactivity. |
Experimental Protocols
Below are detailed protocols for the use of this compound in live cell imaging. These protocols provide a general framework that may require optimization for specific cell types and applications.
Protocol 1: Conjugation of this compound to an Amine-Containing Biomolecule (e.g., an Antibody)
This protocol describes the activation of the carboxylic acid on this compound to an NHS ester for efficient conjugation to primary amines on a biomolecule.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature.
-
Prepare stock solutions of each reagent in anhydrous DMF or DMSO.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio.
-
Incubate the reaction for 15-60 minutes at room temperature to form the TCO-PEG12-NHS ester.
-
-
Antibody Conjugation:
-
Immediately add the freshly prepared TCO-PEG12-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purify the TCO-labeled antibody using a spin desalting column to remove excess unconjugated this compound and other reagents.
-
Determine the concentration and degree of labeling of the purified conjugate.
-
Protocol 2: Live Cell Labeling and Imaging
This protocol outlines the general steps for labeling live cells with a TCO-conjugated biomolecule and a tetrazine-fluorophore.
Materials:
-
Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)
-
TCO-conjugated biomolecule (from Protocol 1)
-
Tetrazine-fluorophore conjugate
-
Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Cell Preparation:
-
Seed cells in the imaging dish and culture to the desired confluency.
-
-
Labeling with TCO-conjugated Biomolecule:
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells with the TCO-conjugated biomolecule diluted in live cell imaging buffer at a predetermined optimal concentration and for a specific duration (e.g., 1-2 hours at 37°C).
-
Wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound TCO-conjugated biomolecule.
-
-
Labeling with Tetrazine-Fluorophore:
-
Incubate the cells with the tetrazine-fluorophore diluted in live cell imaging buffer at a suitable concentration (typically in the low micromolar range) for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed live cell imaging buffer.
-
Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.
-
Cell Viability Assays
It is crucial to assess the potential cytotoxicity of the labeling reagents and procedures. Standard cell viability assays can be employed.
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce tetrazolium salts (MTT or MTS) to formazan crystals.[8][9]
-
ATP-based Assays: These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.[10]
-
Live/Dead Staining: Fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) can be used to visualize and quantify cell viability.[8]
Application Example: Visualizing EGFR Signaling
The this compound labeling strategy can be applied to study various cellular processes, including receptor signaling pathways. For example, by conjugating this compound to an antibody targeting the Epidermal Growth Factor Receptor (EGFR), one can visualize receptor internalization and trafficking upon ligand binding.
EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival.[11] Upon binding to its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[12][13]
By labeling EGFR with a TCO-conjugated antibody and then adding a tetrazine-fluorophore, researchers can track the localization of the receptor in real-time using fluorescence microscopy. This allows for the visualization of receptor clustering, internalization into endosomes, and subsequent trafficking within the cell, providing insights into the dynamics of EGFR signaling and the effects of potential therapeutic interventions.
Conclusion
This compound, in conjunction with tetrazine-based probes, offers a powerful and versatile platform for live cell imaging. The exceptionally fast, specific, and biocompatible nature of the IEDDA reaction enables the precise labeling of biomolecules in their native environment. This technical guide provides a foundational understanding and practical protocols for researchers to harness the potential of this technology in their studies of dynamic cellular processes, contributing to advancements in fundamental biology and drug discovery.
References
- 1. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 13. Multimodal omics analysis of the EGFR signaling pathway in non-small cell lung cancer and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TCO-PEG12-acid in Targeted Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TCO-PEG12-acid is a pivotal tool in the advancement of targeted drug delivery systems. This heterobifunctional linker combines the highly efficient and bioorthogonal reactivity of a trans-cyclooctene (TCO) group with the versatile conjugation chemistry of a carboxylic acid, all connected by a 12-unit polyethylene glycol (PEG) spacer. This unique structure enables the precise and stable conjugation of therapeutic and imaging agents to targeting moieties such as antibodies, nanoparticles, and small molecules. The TCO group's rapid, catalyst-free "click" reaction with tetrazine derivatives, known as the inverse-electron demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of its utility, particularly in pretargeted drug delivery strategies. This guide provides an in-depth overview of this compound, including its mechanism of action, key applications, quantitative data, and detailed experimental protocols.
Introduction to this compound
This compound is a molecule designed for bioconjugation, a chemical strategy to link two or more molecules, at least one of which is a biomolecule. Its structure consists of three key components:
-
Trans-cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in the IEDDA reaction. Its high ring strain is the driving force for its rapid and specific reaction with tetrazines.
-
Polyethylene Glycol (PEG)12 Spacer: A 12-unit PEG linker that enhances aqueous solubility, reduces steric hindrance between the conjugated molecules, minimizes non-specific binding, and can improve the pharmacokinetic profile of the final conjugate.[1]
-
Carboxylic Acid (-acid): A terminal functional group that allows for covalent attachment to primary amines on targeting molecules (e.g., lysine residues on antibodies) through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS).[2][3]
Mechanism of Action: The TCO-Tetrazine Ligation
The primary mechanism through which this compound functions in targeted drug delivery is the TCO-tetrazine ligation. This bioorthogonal reaction is characterized by:
-
Exceptional Speed: The reaction kinetics are among the fastest known in bioorthogonal chemistry, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[4][5] This allows for efficient conjugation even at low concentrations of reactants.
-
High Selectivity: The TCO group reacts specifically with tetrazines, with minimal cross-reactivity with other functional groups present in complex biological systems.[6]
-
Biocompatibility: The reaction proceeds under physiological conditions (aqueous environment, neutral pH, and body temperature) without the need for cytotoxic catalysts like copper, which is often required for other click chemistry reactions.[6]
This reaction forms a stable dihydropyridazine bond, effectively and irreversibly linking the TCO-modified molecule to the tetrazine-modified molecule.[6]
Applications in Targeted Drug Delivery
The unique properties of this compound make it a versatile tool for various targeted drug delivery strategies.
Pretargeted Drug Delivery and Imaging
Pretargeting is a multi-step strategy that separates the targeting and delivery steps.[7] This approach aims to improve the therapeutic index by allowing the targeting molecule to first accumulate at the target site and clear from circulation before the therapeutic or imaging payload is administered.
The general workflow is as follows:
-
A TCO-modified targeting molecule (e.g., an antibody conjugated with this compound) is administered and allowed to accumulate at the target tissue (e.g., a tumor).
-
After a specific time interval, allowing for the clearance of the unbound antibody from the bloodstream, a tetrazine-labeled therapeutic agent (e.g., a cytotoxic drug or a radionuclide) or an imaging agent is administered.
-
The tetrazine-labeled payload rapidly reacts with the TCO-modified antibody at the target site via the IEDDA reaction, leading to localized delivery of the payload.[8]
This strategy has been shown to enhance tumor-to-background ratios in imaging and reduce systemic toxicity in therapy.[9][10]
Antibody-Drug Conjugates (ADCs)
This compound can be utilized as a linker in the construction of ADCs. In this application, the carboxylic acid end of the linker is conjugated to a targeting antibody. The TCO group can then be reacted with a tetrazine-modified cytotoxic drug. This modular approach allows for the separate synthesis and purification of the modified antibody and drug components before their final conjugation.
Nanoparticle Functionalization
The surface of nanoparticles can be functionalized with this compound to enhance their properties and enable targeted delivery. The PEG component improves the nanoparticle's stability and biocompatibility, while the TCO group provides a reactive handle for the attachment of tetrazine-labeled targeting ligands or therapeutic molecules.
Quantitative Data
The following tables summarize key quantitative data related to the use of TCO-based linkers in targeted drug delivery systems.
| Parameter | Value | Context | Reference(s) |
| Second-Order Rate Constant (k₂) | 1,100 - 73,000 M⁻¹s⁻¹ | Reaction of various tetrazine derivatives with TCO-PEG4 in aqueous buffer at 37°C. | [5] |
| Second-Order Rate Constant (k₂) | ~8,649 M⁻¹s⁻¹ | Reaction of a Cy-3 labeled glucosamine-tetrazine conjugate with TCO. | [11] |
| Maximum TCOs per Antibody | ~19 TCOs/mAb | Modification of an antibody using TCO-PEG4-NHS. | [6] |
| TCOs per Antibody (Typical) | 1-2 TCOs/mAb | Modification of Herceptin antibody. | [12] |
| Application | Metric | Value | Details | Reference(s) |
| Pretargeted PET Imaging | Tumor Uptake (%ID/g) | 25.7 ± 4.7 %ID/g | 64Cu-DOTA-Tz with DOTA-TCO-Herceptin in a human ovarian cancer model at 24h post-injection. | [12] |
| Pretargeted PET Imaging | Tumor Uptake (%ID/g) | 16.4 ± 3.6 %ID/g | Directly labeled 64Cu-DOTA-Herceptin (control) at 24h post-injection. | [12] |
| Pretargeted SPECT Imaging | Tumor Uptake (%ID/g) | ~6 %ID/g | 111In-DOTA-Tz following pretargeting with 7C2-TCO6 antibody. | [2] |
| Pretargeted Therapy | Tumor Uptake (%ID/g) | 4.6% ID/g | HSA-drug conjugate with a pretargeting antibody in a HER2+ breast cancer model. | [13] |
| Nanoparticle Drug Delivery | Drug Loading Efficiency | 11 - 80% | General range for light-switchable nanoparticles, dependent on initial drug amount. | |
| Nanoparticle Drug Delivery | Drug Loading Content | 32.49% ± 1.57% | Carvedilol loaded in chitosan-functionalized mesoporous silica nanoparticles. | [14] |
Experimental Protocols
Protocol for Conjugation of this compound to an Antibody
This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on an antibody using EDC/NHS chemistry.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns
Procedure:
-
Antibody Preparation:
-
If necessary, purify the antibody to remove any amine-containing stabilizers (e.g., BSA, glycine).
-
Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
-
Activation of this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in an appropriate activation buffer (e.g., MES buffer, pH 6.0).
-
In a reaction tube, mix this compound with EDC and NHS at a molar ratio of 1:2:2.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Add a 20-fold molar excess of the activated this compound solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester groups.
-
Incubate for 5-15 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using a desalting spin column according to the manufacturer's instructions.
-
The purified TCO-conjugated antibody is now ready for characterization and use.
-
Protocol for TCO-Tetrazine Ligation in a Biological System
This protocol provides a general guideline for the "click" reaction between a TCO-conjugated molecule and a tetrazine-labeled molecule.
Materials:
-
TCO-conjugated molecule (e.g., antibody from protocol 5.1)
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reactants:
-
Prepare the TCO-conjugated molecule in the reaction buffer at the desired concentration.
-
Prepare the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it in the reaction buffer.
-
-
Ligation Reaction:
-
Add the tetrazine-labeled molecule to the solution containing the TCO-conjugated molecule. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is often recommended.
-
Incubate the reaction mixture. The reaction is typically rapid and can be complete within 30-60 minutes at room temperature, even at low micromolar concentrations.
-
-
Analysis and Purification:
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
The final conjugate can be analyzed using techniques such as SDS-PAGE (for proteins) or HPLC.
-
If necessary, the conjugate can be purified from any unreacted starting materials using size exclusion chromatography.
-
Visualizations
Caption: Pretargeted drug delivery workflow using this compound.
Caption: Modular formation of an Antibody-Drug Conjugate (ADC).
Conclusion
This compound is a powerful and versatile chemical tool that has significantly impacted the field of targeted drug delivery. Its ability to facilitate rapid, specific, and biocompatible conjugations through the TCO-tetrazine ligation has enabled the development of innovative therapeutic and diagnostic strategies, most notably in pretargeted applications. The inclusion of a PEG spacer further enhances its utility by improving the properties of the resulting bioconjugates. As research in this area continues, the use of this compound and similar linkers is expected to play an increasingly important role in the creation of more effective and safer targeted medicines.
References
- 1. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 5. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Theranostic Pretargeting Drug Delivery and Imaging Platforms in Cancer Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pretargeted imaging and radioimmunotherapy of cancer using antibodies and bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Dual-Modality PET–SPECT Image-Guided Pretargeting Delivery in HER2(+) Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to TCO-PEG12-acid for Proteomic Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of TCO-PEG12-acid, a versatile bifunctional linker, and its application in advanced proteomic sample preparation. We will delve into its chemical properties, detailed experimental protocols for its use in protein labeling and enrichment, and quantitative data to inform experimental design.
Introduction to this compound and Bioorthogonal Chemistry
This compound is a powerful tool in the field of chemical biology and proteomics. It features a trans-cyclooctene (TCO) group and a carboxylic acid moiety, connected by a 12-unit polyethylene glycol (PEG) spacer.[1] The TCO group is a key player in one of the fastest bioorthogonal "click chemistry" reactions: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz) derivative.[2][3] This reaction is exceptionally fast and highly specific, proceeding rapidly in complex biological media without the need for cytotoxic catalysts like copper.[2][4]
The carboxylic acid end of the molecule allows for its conjugation to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[1] The PEG12 spacer enhances the water solubility of the reagent and the resulting conjugate, and it provides a flexible linker that minimizes steric hindrance.[5]
These properties make this compound an ideal reagent for a variety of proteomic applications, including:
-
Activity-Based Protein Profiling (ABPP): Labeling and identifying active enzymes in a complex proteome.
-
Target Identification and Validation: Attaching the linker to a small molecule probe to pull down its protein targets.
-
Protein-Protein Interaction Studies: Capturing interacting partners of a protein of interest.
-
Cell Surface Proteomics: Specifically labeling and enriching cell surface proteins for analysis.[6]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₆H₆₇NO₁₆ | [1] |
| Molecular Weight | 769.9 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
| Stability | The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time, especially in solution. Long-term storage of TCO compounds is not recommended. The half-life of a TCO-modified antisense oligonucleotide in mouse brain was found to be 3.3 days. | [1][7] |
The TCO-Tetrazine Ligation: A Quantitative Perspective
The IEDDA reaction between TCO and tetrazine is the cornerstone of this technology. Its kinetics are exceptionally rapid, enabling efficient labeling even at low concentrations.
| Parameter | Value | Reference(s) |
| Second-Order Rate Constant (k₂) | Up to 1 x 10⁶ M⁻¹s⁻¹ for the TCO-tetrazine reaction in aqueous media. The rate is influenced by the substituents on both the TCO and tetrazine rings. Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine generally increase the reaction rate. | [2][8] |
| Reaction Conditions | Proceeds readily in a wide range of buffers (e.g., PBS) at physiological pH (6-9) and room temperature. The reaction is also efficient in organic solvents. | [2] |
| Stoichiometry | A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended to ensure complete reaction with the TCO-labeled species. | [4] |
| Reaction Monitoring | The progress of the reaction can be monitored spectrophotometrically by the disappearance of the characteristic absorbance of the tetrazine chromophore (typically between 510 and 550 nm). | [2] |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in a typical chemoproteomic workflow, from protein labeling to enrichment and preparation for mass spectrometry.
Workflow Overview: Chemoproteomic Enrichment
The following diagram illustrates a general workflow for using this compound to label a protein of interest (POI) and enrich it for subsequent mass spectrometric analysis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. broadpharm.com [broadpharm.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bostonsociety.org [bostonsociety.org]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Labeling Proteins with TCO-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the covalent labeling of proteins with TCO-PEG12-acid, a hydrophilic 12-unit polyethylene glycol (PEG) linker functionalized with a terminal trans-cyclooctene (TCO) group. The TCO moiety is a key component in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a tetrazine-functionalized molecule.[1][2] This reaction is exceptionally fast and selective, allowing for the efficient conjugation of biomolecules in complex biological mixtures without the need for a copper catalyst.[2][3]
The hydrophilic PEG spacer enhances the water solubility of the labeled protein, reduces aggregation, and minimizes steric hindrance, thereby improving labeling efficiency and the accessibility of the TCO group for subsequent reactions.[4] TCO-labeled proteins are valuable tools in various applications, including targeted drug delivery, in vivo imaging, and the construction of antibody-drug conjugates (ADCs).[5][6]
This guide outlines two primary methods for labeling proteins using TCO-PEG12 linkers:
-
Direct Labeling with this compound using EDC/NHS Chemistry: This method couples the carboxylic acid of this compound to primary amines on the protein.
-
Labeling with pre-activated TCO-PEG12-NHS Ester: This method utilizes a pre-activated N-hydroxysuccinimide (NHS) ester of the TCO-PEG12 linker to react with primary amines.
Data Presentation: Quantitative Parameters for Protein Labeling
The following tables summarize the key quantitative parameters for the two labeling methods and the subsequent click chemistry reaction.
Table 1: Protocol Parameters for Protein Labeling with this compound using EDC/NHS
| Parameter | Recommended Value | Notes |
| Activation Step | ||
| This compound Concentration | ~2 mM | Final concentration during activation. |
| EDC Concentration | ~2 mM | Final concentration during activation.[7] |
| NHS or Sulfo-NHS Concentration | ~5 mM | Final concentration during activation.[7] |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | MES (4-morpholinoethanesulfonic acid) is a suitable buffer.[1] |
| Incubation Time | 15 minutes | At room temperature.[7] |
| Incubation Temperature | Room Temperature | |
| Coupling Step | ||
| Protein Concentration | 1-10 mg/mL | In a suitable amine-free buffer. |
| Coupling Buffer | PBS, pH 7.2-8.5 | The pH is raised for the coupling reaction to the amine.[6] |
| Molar Excess of TCO-linker to Protein | 5- to 50-fold | This should be empirically determined.[8] |
| Incubation Time | 2 hours | At room temperature.[4] |
| Incubation Temperature | Room Temperature or 4°C | Can be performed overnight at 4°C.[7] |
| Quenching Step | ||
| Quenching Reagent | Hydroxylamine or 1 M Tris-HCl, pH 8.0 | To a final concentration of 10-100 mM.[4] |
| Incubation Time | 5-30 minutes | At room temperature.[4][7] |
Table 2: Protocol Parameters for Protein Labeling with TCO-PEG12-NHS Ester
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | In an amine-free buffer.[8] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or PBS, pH 7.4 | Optimal pH for NHS ester reaction is 8.3-8.5. |
| Molar Excess of TCO-PEG12-NHS to Protein | 10- to 20-fold | A common starting point for antibodies.[6] |
| TCO-PEG12-NHS Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepared immediately before use.[4] |
| Incubation Time | 1-4 hours at Room Temperature or 2 hours on ice | Longer incubation may be needed at lower temperatures.[7] |
| Incubation Temperature | Room Temperature or 4°C | [7] |
| Quenching Step | ||
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | To a final concentration of 50-100 mM.[4] |
| Incubation Time | 5-15 minutes | At room temperature. |
Table 3: Protocol Parameters for Tetrazine-TCO Click Chemistry Reaction
| Parameter | Recommended Value | Notes |
| Reactants | TCO-labeled protein and Tetrazine-functionalized molecule | |
| Molar Ratio (Tetrazine:TCO-protein) | 1.1:1 to 2:1 | A slight molar excess of the tetrazine reagent is often used.[6] |
| Reaction Buffer | PBS, pH 7.4 | Or other compatible biological buffers.[6] |
| Incubation Time | 10-60 minutes | The reaction is very rapid.[6] |
| Incubation Temperature | Room Temperature or 4°C | [4] |
Experimental Protocols
Protocol 1: Direct Labeling of Proteins with this compound using EDC/NHS Chemistry
This two-step protocol first activates the carboxylic acid group of this compound with EDC and NHS to form a more stable, amine-reactive NHS ester, which then reacts with primary amines on the protein.
Materials:
-
This compound
-
Protein of interest (in amine-free buffer, e.g., PBS)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or Hydroxylamine
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add EDC and NHS/Sulfo-NHS to the this compound solution to achieve the desired final concentrations (see Table 1).
-
Incubate for 15 minutes at room temperature.
-
-
Coupling to Protein:
-
Immediately add the activated this compound mixture to the protein solution in Coupling Buffer. The pH of the reaction should be between 7.2 and 8.5 for efficient coupling to primary amines.[6]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Labeling of Proteins with TCO-PEG12-NHS Ester
This protocol is a more direct one-step method that utilizes a pre-activated TCO-PEG12-NHS ester.
Materials:
-
TCO-PEG12-NHS Ester
-
Protein of interest (in amine-free buffer)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.[4]
-
-
TCO-PEG12-NHS Ester Preparation:
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove excess labeling reagent by desalting or dialysis.[4]
-
Protocol 3: Bioorthogonal "Click" Reaction with a Tetrazine-Functionalized Molecule
This protocol describes the reaction of the TCO-labeled protein with a tetrazine-containing molecule.
Materials:
-
Purified TCO-labeled protein
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled protein in the Reaction Buffer.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
-
-
Click Reaction:
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography or other suitable chromatographic techniques.[3]
-
Mandatory Visualization
Caption: Workflow for labeling proteins with a TCO linker.
Caption: Workflow for the TCO-tetrazine click reaction.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. fishersci.ie [fishersci.ie]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for TCO-PEG12-acid Activation with EDC/NHS for Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a critical strategy in drug development and biotechnology, enhancing the therapeutic properties of molecules by improving solubility, stability, and pharmacokinetic profiles. TCO-PEG12-acid is a bifunctional linker featuring a trans-cyclooctene (TCO) group and a terminal carboxylic acid. The TCO moiety allows for rapid and specific bioorthogonal conjugation to tetrazine-containing molecules via an inverse-electron demand Diels-Alder cycloaddition, a cornerstone of modern click chemistry.[1][2][3] The carboxylic acid provides a versatile handle for conjugation to primary amines on biomolecules such as proteins, peptides, and antibodies through the formation of a stable amide bond.[1]
This document provides detailed protocols for the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) and its subsequent coupling to amine-containing molecules.
Principle of the Reaction
The conjugation of this compound to an amine-containing molecule is a two-step process:
-
Activation of the Carboxylic Acid: EDC activates the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[4] This intermediate is unstable in aqueous solutions.[4]
-
Formation of a Stable NHS Ester: In the presence of NHS (or its water-soluble analog, Sulfo-NHS), the O-acylisourea intermediate is converted into a more stable, amine-reactive NHS ester.[4] This step improves the efficiency of the coupling reaction.[4] The activation is most efficient at a slightly acidic pH (4.5-7.2).[5][6]
-
Conjugation to the Amine: The NHS ester of this compound readily reacts with a primary amine on the target molecule to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.0-8.5).[5][6][7]
Materials and Equipment
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for organic-soluble molecules
-
Reaction tubes
-
pH meter
-
Stir plate and stir bars or rotator
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Experimental Protocols
Protocol 1: Aqueous Two-Step Conjugation to a Protein
This protocol is suitable for the conjugation of this compound to proteins or other biomolecules in an aqueous environment.
1. Preparation of Reagents:
- Equilibrate all reagents to room temperature before use.
- Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions as EDC is susceptible to hydrolysis.[8]
- Dissolve the this compound in Activation Buffer.
- Dissolve the amine-containing protein in Conjugation Buffer at a suitable concentration.
2. Activation of this compound:
- In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (this compound:EDC:NHS).[7]
- Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[6][8]
3. Conjugation to the Amine-Containing Protein:
- Add the activated this compound solution to the protein solution.
- Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.
- Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching the Reaction:
- Add the Quenching Solution to a final concentration of 20-50 mM.
- Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
5. Purification:
- Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Protocol 2: Conjugation in an Organic Solvent
This protocol is suitable for the conjugation of this compound to small molecules or other substrates that are soluble in organic solvents.
1. Preparation of Reagents:
- Ensure all glassware is dry.
- Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).[7]
- Dissolve the amine-containing molecule in anhydrous DMF or DMSO.
2. Activation and Conjugation:
- In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), mix the this compound, EDC, and NHS solutions.
- Stir the mixture for 30-60 minutes at room temperature.[7]
- Add the amine-containing molecule solution to the activated this compound solution.
- Continue to stir the reaction mixture for 2-12 hours at room temperature.
3. Purification:
- The purification method will depend on the properties of the final conjugate and may include precipitation, extraction, or chromatography.
Data Presentation: Optimization of Reaction Parameters
The efficiency of the conjugation reaction is dependent on several factors. The following table provides typical ranges for key parameters that should be optimized for each specific application.[7]
| Parameter | Typical Range | Notes |
| Molar Ratio (this compound:EDC:NHS) | 1:1.5:1.5 to 1:5:5 | Higher excess of EDC/NHS may be required for dilute solutions.[7] |
| Activation Time | 15 - 60 minutes | The NHS-ester intermediate has limited stability in aqueous solutions.[7] |
| Activation pH | 4.5 - 7.2 | Optimal for the activation of the carboxylic acid with EDC/NHS.[5] |
| Conjugation Time | 2 - 12 hours | Can be performed at room temperature or 4°C.[7] |
| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction with primary amines.[7] |
| Typical Conjugation Efficiency | 50 - 90% | Highly dependent on the specific reactants and conditions.[7] |
Mandatory Visualizations
Caption: this compound activation and amine coupling pathway.
Caption: Experimental workflow for amine coupling.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with TCO-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TCO-PEG12-acid for the surface modification of nanoparticles. This functionalized polyethylene glycol (PEG) linker is a versatile tool for researchers developing advanced drug delivery systems, diagnostic agents, and other nanotherapeutics. The trans-cyclooctene (TCO) group enables highly efficient and specific "click chemistry" reactions with tetrazine-functionalized molecules, while the PEG12 spacer enhances nanoparticle stability, biocompatibility, and circulation time. The terminal carboxylic acid allows for covalent conjugation to amine-presenting nanoparticle surfaces through a stable amide bond.
Introduction to this compound
This compound is a heterobifunctional linker that combines the advantages of PEGylation with the power of bioorthogonal chemistry. The PEG12 chain is a discrete PEG linker with 12 ethylene glycol units, providing a defined spacer length that can reduce steric hindrance and improve the accessibility of the reactive TCO group.
Key Features:
-
Biocompatibility: The PEG component minimizes non-specific protein adsorption, reducing immunogenicity and clearance by the reticuloendothelial system (RES).
-
"Click Chemistry" Reactivity: The TCO group reacts rapidly and specifically with tetrazine-functionalized molecules in a bioorthogonal manner, allowing for the attachment of targeting ligands, imaging agents, or other functional moieties in a controlled fashion.
-
Amine-Reactivity: The carboxylic acid terminus can be activated to react with primary amines on the nanoparticle surface, forming a stable amide linkage.
Data Presentation: Physicochemical Characterization of Modified Nanoparticles
The surface modification of nanoparticles with this compound typically leads to predictable changes in their physicochemical properties. The following table provides representative data on how hydrodynamic diameter and zeta potential may change after surface modification. Note: These values are illustrative and will vary depending on the nanoparticle type, size, and surface chemistry, as well as the reaction conditions.
| Nanoparticle Type | Modification Stage | Mean Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) |
| Amine-Functionalized Gold Nanoparticles (AuNP-NH2) | Unmodified | 50 ± 2 | +35 ± 3 | N/A |
| After this compound conjugation | 75 ± 4 | -15 ± 2 | N/A | |
| Amine-Functionalized Magnetic Nanoparticles (MNP-NH2) | Unmodified | 100 ± 5 | +25 ± 4 | N/A |
| After this compound conjugation | 130 ± 6 | -10 ± 3 | N/A | |
| Amine-Functionalized Liposomes | Unmodified | 120 ± 8 | +20 ± 3 | 75 ± 5 |
| After this compound conjugation | 140 ± 10 | -5 ± 2 | 70 ± 6 |
Experimental Protocols
Protocol 1: Activation of this compound with EDC and NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for organic solvent method)
Procedure (Aqueous Method):
-
Equilibrate all reagents to room temperature.
-
Prepare a fresh solution of this compound in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
To the this compound solution, add EDC and NHS at a molar ratio of 1:2:2 (this compound:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
The activated TCO-PEG12-NHS ester is now ready for conjugation to amine-functionalized nanoparticles.
Procedure (Organic Solvent Method):
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add EDC and NHS to the solution at a molar ratio of 1:1.5:1.5 (this compound:EDC:NHS).
-
Stir the mixture for 30-60 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The activated TCO-PEG12-NHS ester is now ready for conjugation.
Protocol 2: Conjugation of Activated this compound to Amine-Functionalized Nanoparticles
This protocol details the reaction of the activated TCO-PEG12-NHS ester with nanoparticles displaying primary amine groups on their surface.
Materials:
-
Activated TCO-PEG12-NHS ester (from Protocol 1)
-
Amine-functionalized nanoparticles (e.g., AuNP-NH2, MNP-NH2, or amine-containing liposomes)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Procedure:
-
Disperse the amine-functionalized nanoparticles in Conjugation Buffer.
-
Immediately add the freshly prepared activated TCO-PEG12-NHS ester solution to the nanoparticle dispersion. The molar ratio of the PEG linker to the nanoparticles should be optimized based on the desired surface density.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
-
To quench the reaction and hydrolyze any unreacted NHS esters, add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
Purify the this compound modified nanoparticles from excess reagents and byproducts using techniques such as centrifugation, dialysis, or size exclusion chromatography.
Protocol 3: TCO-Tetrazine Ligation for Further Functionalization
This protocol describes the "click chemistry" reaction between the TCO-functionalized nanoparticles and a tetrazine-labeled molecule (e.g., a targeting ligand, fluorescent dye).
Materials:
-
TCO-PEG12-functionalized nanoparticles
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 6.0-7.5
Procedure:
-
Disperse the TCO-PEG12-functionalized nanoparticles in the Reaction Buffer.
-
Add the tetrazine-functionalized molecule to the nanoparticle dispersion. A slight molar excess (1.1 to 2-fold) of the tetrazine compound is often used to ensure complete reaction with the surface TCO groups.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
The resulting dual-functionalized nanoparticles can be purified using methods appropriate for the nanoparticle type to remove any unreacted tetrazine-labeled molecule.
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Logical relationships of the surface modification components.
TCO-PEG12-Acid in the Synthesis of Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical component that influences the ADC's stability, pharmacokinetics, and the efficiency of payload release.
This document provides detailed application notes and protocols for the use of TCO-PEG12-acid, a novel linker, in the synthesis of ADCs. This compound features a Trans-Cyclooctene (TCO) group for bioorthogonal "click" chemistry, a 12-unit polyethylene glycol (PEG) spacer, and a carboxylic acid functional group for payload conjugation. The TCO moiety reacts with a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (IEDDA) reaction, which is known for its rapid kinetics and high specificity in biological systems.[1][2][3] The hydrophilic PEG12 spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[4][5][6][7]
Key Features of this compound
-
Bioorthogonal Conjugation: The TCO group enables highly selective and efficient conjugation to tetrazine-modified antibodies under mild, physiological conditions.[1][2][3]
-
Enhanced Hydrophilicity: The PEG12 spacer improves the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[4][5][6][7]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life and potentially increased tumor accumulation.[5][6]
-
Versatile Payload Attachment: The terminal carboxylic acid allows for the conjugation of a wide variety of amine-containing payloads through stable amide bond formation.[8]
Experimental Protocols
This section provides detailed protocols for the key steps in the synthesis and characterization of an ADC using this compound. These protocols are intended as a starting point and may require optimization for specific antibodies, payloads, and experimental conditions.
Protocol 1: Preparation of the Drug-Linker Construct (Payload-PEG12-TCO)
This protocol describes the conjugation of an amine-containing cytotoxic payload to this compound.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (if using HATU)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and DCC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester.
-
-
Conjugation to the Payload:
-
In a separate vessel, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Slowly add the activated TCO-PEG12-NHS ester solution to the payload solution.
-
If using HATU, add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the payload solution before adding the this compound.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, purify the drug-linker construct using preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the purified Payload-PEG12-TCO construct by mass spectrometry and NMR.
-
Protocol 2: Antibody Modification with a Tetrazine Moiety
This protocol describes the introduction of a tetrazine handle onto the antibody for subsequent reaction with the TCO-drug linker. This is typically achieved by reacting lysine residues on the antibody with a tetrazine-NHS ester.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)
-
Tetrazine-NHS ester
-
Anhydrous DMSO
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Tetrazine-NHS ester in anhydrous DMSO.
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 8.0).
-
-
Antibody Modification:
-
Add a 5-10 molar excess of the Tetrazine-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with PBS (pH 7.4).
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer (A280).
-
Determine the degree of labeling (DOL), i.e., the number of tetrazine molecules per antibody, by measuring the absorbance of the tetrazine group (if it has a suitable chromophore) or by mass spectrometry.
-
Protocol 3: ADC Synthesis via IEDDA Click Chemistry
This protocol describes the final conjugation step where the tetrazine-modified antibody is reacted with the TCO-drug linker.
Materials:
-
Tetrazine-modified antibody
-
Payload-PEG12-TCO construct
-
PBS (pH 7.4)
-
Reaction vessel
Procedure:
-
Conjugation Reaction:
-
Add a 1.5-3 molar excess of the Payload-PEG12-TCO construct to the solution of the tetrazine-modified antibody.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The reaction is typically very fast.[1]
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 4: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of different drug-loaded species.[5][9][10][11][12]
-
Principle: The hydrophobicity of the ADC increases with the number of conjugated drug-linker molecules. HIC separates proteins based on their surface hydrophobicity.
-
Method:
-
Use a HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Elute the ADC with a decreasing salt gradient.
-
The different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved as separate peaks.
-
Calculate the average DAR by integrating the peak areas of each species and calculating a weighted average.
-
2. Mass Spectrometry (MS) Analysis:
MS is used to confirm the identity of the ADC and to determine the DAR.[5][13][14][15]
-
Intact Mass Analysis: Analyze the intact ADC under native or denaturing conditions to observe the mass increase corresponding to the conjugated drug-linkers. Deconvolution of the mass spectrum will show a distribution of peaks representing the different DAR species.[13]
-
Reduced Mass Analysis: Reduce the ADC to separate the light and heavy chains. Analyze the chains by LC-MS to determine the location and number of conjugations on each chain.
3. Size-Exclusion Chromatography (SEC):
SEC is used to assess the purity of the ADC and to quantify the amount of aggregation.
-
Method: Use an SEC column to separate molecules based on their size. The monomeric ADC should be the main peak. Higher molecular weight species correspond to aggregates.
4. In Vitro Cytotoxicity Assay:
This assay determines the potency of the ADC in killing target cancer cells.[16][17][18][19]
-
Method:
-
Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.
-
Incubate for 72-96 hours.
-
Assess cell viability using a colorimetric assay such as MTT or XTT.[17]
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~770 g/mol |
| Purity | >95% |
| Solubility | Soluble in water, DMSO, DMF |
| Storage | -20°C, protect from light |
Table 2: Representative ADC Characterization Data
| Parameter | Method | Expected Result |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC, Mass Spectrometry | 3.5 - 4.0 |
| Purity (Monomer Content) | SEC-HPLC | >95% |
| Aggregation | SEC-HPLC | <5% |
| Endotoxin Levels | LAL Assay | < 0.5 EU/mg |
Table 3: Representative In Vitro Cytotoxicity Data of a Trastuzumab-TCO-PEG12-MMAE ADC
| Cell Line | Target Antigen (HER2) | IC50 (nM) |
| SK-BR-3 | +++ | 0.1 - 1.0 |
| BT-474 | +++ | 0.5 - 5.0 |
| MDA-MB-231 | - | >1000 |
Visualizations
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 2. elifesciences.org [elifesciences.org]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput Multi-attribute Analysis of Antibody-Drug Conjugates Enabled by Trapped Ion Mobility Spectrometry and Top-Down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Cells using TCO-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the fluorescent labeling of live cells utilizing a two-step bioorthogonal approach involving TCO-PEG12-acid. This method leverages the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a trans-cyclooctene (TCO) moiety and a tetrazine-conjugated fluorophore. This "click chemistry" reaction is exceptionally fast and occurs under mild, physiological conditions, making it ideal for labeling living cells with minimal perturbation.[1][2]
The protocol is divided into two main stages:
-
Functionalization of a targeting moiety (e.g., an antibody) with TCO-PEG12. Since this compound itself is not reactive towards proteins, it must first be activated to an amine-reactive species, such as an N-hydroxysuccinimide (NHS) ester. Alternatively, commercially available TCO-PEG12-NHS ester can be used directly to label the primary amines (e.g., lysine residues) on an antibody that targets a specific cell surface antigen.
-
Fluorescent labeling of cells. The TCO-functionalized antibody is incubated with the target cells. After binding and removal of the excess antibody, a tetrazine-conjugated fluorescent dye is added, which rapidly and specifically reacts with the TCO group on the antibody, resulting in fluorescently labeled cells.
Key Features of the TCO-Tetrazine Labeling System:
-
Biocompatibility: The reaction occurs efficiently under mild buffer conditions without the need for toxic catalysts like copper.[1]
-
Chemoselectivity: TCO and tetrazine groups are highly selective for each other and do not interfere with other functional groups present in biological systems.[1]
-
Unprecedented Kinetics: The iEDDA reaction is one of the fastest bioorthogonal ligations known, with second-order rate constants reported to be as high as 10^5 M⁻¹s⁻¹.[2] This allows for rapid labeling at low concentrations.
-
Hydrophilic PEG12 Spacer: The polyethylene glycol (PEG) linker enhances water solubility, reduces aggregation of the labeled antibody, and minimizes steric hindrance.
Quantitative Data Summary
The efficiency of the TCO-tetrazine ligation is a key advantage of this labeling strategy. The following table summarizes typical quantitative parameters associated with this bioorthogonal reaction. Note that specific results may vary depending on the cell type, antibody, and fluorophore used.
| Parameter | Typical Value Range | Notes |
| Second-Order Rate Constant (k) | 1,000 - 73,000 M⁻¹s⁻¹ (in aqueous solution) | The reaction rate can be influenced by the specific structures of the TCO and tetrazine derivatives.[2][3] |
| Antibody DOL (TCO:Ab ratio) | 1:1 to 4:1 | Degree of Labeling (DOL) can be controlled by adjusting the molar ratio of TCO-NHS ester to the antibody during conjugation. Higher DOL may affect antibody function.[4] |
| TCO-Antibody Concentration | 1 - 10 µg/mL (approx. 6.7 - 67 nM) | Optimal concentration depends on the expression level of the target antigen and the antibody's affinity. |
| Tetrazine-Fluorophore Concentration | 1 - 10 µM | A molar excess of the tetrazine-fluorophore is typically used to ensure complete reaction with the TCO groups. |
| Labeling Time (Cellular) | 5 - 60 minutes | Due to the fast kinetics, labeling is often complete within minutes at room temperature or 37°C.[1][5] |
| Cell Viability | > 95% | The bioorthogonal nature of the reaction generally results in high cell viability. However, it is always recommended to perform a cytotoxicity assay for new systems. |
Experimental Protocols
Part 1: Preparation of TCO-Labeled Antibody
This protocol describes the conjugation of a TCO-PEG12-NHS ester to a primary antibody. If starting with this compound, it must first be converted to an NHS ester using standard carbodiimide chemistry (e.g., EDC/NHS).
Materials:
-
Primary antibody of interest (must be in an amine-free buffer, e.g., PBS)
-
TCO-PEG12-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be purified. Perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
TCO-PEG12-NHS Ester Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG12-NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-PEG12-NHS ester stock solution to the antibody solution.
-
Gently mix and incubate for 1 hour at room temperature, protected from light.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted TCO-PEG12-NHS ester and quenching reagents by purifying the TCO-labeled antibody using a desalting column equilibrated with PBS.
-
The purified TCO-antibody conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage. Note that TCO moieties can degrade over time, so it is best to use the conjugate as fresh as possible.
-
Part 2: Two-Step Fluorescent Labeling of Live Cells
This protocol outlines the labeling of cells with the prepared TCO-antibody, followed by the reaction with a tetrazine-fluorophore.
Materials:
-
Target cells in suspension or adhered to a culture plate
-
TCO-labeled antibody (from Part 1)
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5, Tetrazine-FITC)
-
Cell culture medium or FACS buffer (e.g., PBS with 1% BSA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells. Resuspend them in cold FACS buffer or culture medium at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Primary Labeling (TCO Introduction):
-
Add the TCO-labeled antibody to the cell suspension at a pre-determined optimal concentration (typically 1-10 µg/mL).
-
Incubate for 30-60 minutes on ice or at 4°C to allow antibody binding to the cell surface antigen while minimizing internalization.
-
Wash the cells 2-3 times with cold FACS buffer to remove unbound TCO-antibody.
-
-
Secondary Labeling (Fluorescent Tagging):
-
Resuspend the cells in fresh FACS buffer or culture medium.
-
Add the tetrazine-fluorophore to a final concentration of 1-10 µM.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light. The reaction is rapid.
-
(Optional) Wash the cells once more to remove any excess tetrazine-fluorophore, which can help reduce background fluorescence.
-
-
Analysis:
-
The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy.
-
Controls:
-
Unlabeled Cells: To measure autofluorescence.
-
Cells + Tetrazine-Fluorophore only: To check for non-specific binding of the fluorescent probe.
-
Cells + TCO-Antibody only: To determine any background fluorescence from the antibody itself.
Signaling Pathway and Logical Relationship
The underlying principle of this labeling technique is not a signaling pathway but a bioorthogonal chemical reaction. The logical relationship is a two-step targeting and ligation process. An antibody first provides specificity by binding to a cell surface antigen. The TCO moiety on the antibody then serves as a chemical handle for the subsequent covalent attachment of a tetrazine-fluorophore.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation Using TCO-PEG12-acid and Tetrazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TCO-PEG12-acid and tetrazines for the efficient and specific conjugation of biomolecules. The described methodology leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine. This reaction is renowned for its exceptionally fast kinetics, high specificity, and biocompatibility, making it an ideal tool for various applications in research and drug development, including the construction of antibody-drug conjugates (ADCs), in vivo imaging agents, and targeted drug delivery systems.[1][2][3]
The inclusion of a hydrophilic 12-unit polyethylene glycol (PEG12) spacer enhances the solubility of the labeled biomolecule, reduces aggregation, and minimizes steric hindrance, thereby facilitating efficient conjugation.[4][5][6]
Core Principles
The bioconjugation strategy involves a two-stage process:
-
Activation and Labeling: The carboxylic acid group of this compound is first activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This activated TCO-PEG12-NHS ester then readily reacts with primary amines (e.g., the side chain of lysine residues) on the biomolecule of interest to form a stable amide bond.
-
Bioorthogonal Ligation: The TCO-functionalized biomolecule is subsequently reacted with a tetrazine-modified molecule. The IEDDA reaction between the TCO and tetrazine proceeds rapidly and selectively under mild, physiological conditions to form a stable covalent linkage.[1][7][8] This reaction is catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry.[1]
Data Presentation: Reaction Kinetics
The tetrazine-TCO ligation is distinguished by its remarkably fast reaction rates, which are among the highest for any bioorthogonal reaction.[1][9] This allows for efficient conjugation even at low concentrations of reactants.[1][7] The table below summarizes key kinetic data for the TCO-tetrazine reaction compared to other common click chemistry reactions.
| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000[10] | 10 - 10⁴[10] | ~1[10] |
| Biocompatibility | Excellent (copper-free)[1][10] | Limited in vivo due to copper cytotoxicity[10] | Excellent (copper-free)[10] |
| Reaction Conditions | Aqueous media, room temperature[10] | Requires copper catalyst | Aqueous media, room temperature |
Experimental Protocols
Protocol 1: Activation of this compound to TCO-PEG12-NHS ester
This protocol describes the activation of the carboxylic acid moiety of this compound to an amine-reactive NHS ester using EDC and NHS.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).
-
In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical molar ratio is 1:2:2 (this compound:EDC:NHS).[11]
-
Add the EDC and NHS/Sulfo-NHS solution to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[11]
-
The resulting TCO-PEG12-NHS ester solution is now ready for conjugation to an amine-containing molecule. It is recommended to use the activated ester immediately due to its limited stability in aqueous solutions.[11]
Protocol 2: Labeling of a Primary Amine-Containing Biomolecule (e.g., an Antibody) with TCO-PEG12-NHS ester
This protocol details the labeling of a biomolecule containing primary amines with the activated TCO-PEG12-NHS ester.
Materials:
-
Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Freshly prepared TCO-PEG12-NHS ester solution (from Protocol 1)
-
Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)[11]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]
-
Desalting column
Procedure:
-
Ensure the biomolecule is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL.[5] If the buffer contains primary amines like Tris or glycine, buffer exchange into the Conjugation Buffer is necessary.
-
Add a 10-20 fold molar excess of the TCO-PEG12-NHS ester solution to the biomolecule solution.[2][5] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[2][5]
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.[5][11]
-
Remove excess, unreacted TCO-PEG12-NHS ester and quenching reagents using a desalting column or dialysis.
-
Determine the degree of labeling (DOL) by spectrophotometric methods if a UV-traceable TCO reagent was used, or by other analytical techniques such as mass spectrometry.[12]
Protocol 3: Conjugation of the TCO-labeled Biomolecule with a Tetrazine-functionalized Molecule
This protocol describes the final bioorthogonal ligation step to conjugate the TCO-labeled biomolecule with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled biomolecule (from Protocol 2)
-
Tetrazine-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or aqueous buffer).
-
Mix the TCO-labeled biomolecule and the tetrazine-functionalized molecule in the Reaction Buffer. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is often recommended.[5]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[5][9] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[9]
-
The resulting bioconjugate is now ready for use. If necessary, the conjugate can be purified from any unreacted starting materials using size-exclusion chromatography or other suitable chromatographic techniques.[9]
Visualizations
Caption: Overall workflow for bioconjugation.
Caption: Chemical reaction pathway of TCO-tetrazine ligation.[7][8]
Caption: Logical steps from biomolecule to final conjugate.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. interchim.fr [interchim.fr]
- 6. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing TCO-PEG12-Acid Labeling of Sensitive Proteins: A Technical Support Guide
Welcome to the Technical Support Center for TCO-PEG12-Acid labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the successful conjugation of this compound to sensitive proteins. Here, you will find detailed protocols, troubleshooting advice for common issues, and quantitative data to help optimize your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for labeling a protein with this compound?
A1: this compound itself is not directly reactive with proteins. The carboxylic acid group must first be activated, typically by converting it into an N-hydroxysuccinimide (NHS) ester using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS. This activated TCO-PEG12-NHS ester then readily reacts with primary amines on the protein, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.[1][2]
Q2: My sensitive protein is prone to aggregation. What are the key factors to consider during labeling?
A2: For sensitive proteins, minimizing aggregation is critical. Key factors include:
-
Molar Ratio: Using an excessive molar ratio of the TCO-PEG12-NHS ester can lead to over-labeling and subsequent aggregation.[3] It is crucial to empirically determine the optimal ratio for your specific protein.
-
Protein Concentration: High protein concentrations can increase the risk of aggregation.[4] Working with more dilute protein solutions may be beneficial, though this might require a higher molar excess of the labeling reagent to achieve the desired degree of labeling.[5]
-
Buffer Composition: The choice of buffer and the presence of stabilizing additives are paramount. Avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the protein for the NHS ester.[6] Use buffers known to stabilize your protein and consider including additives like arginine, glycerol, or non-ionic detergents.[3][4]
-
Reaction Temperature and Time: Lowering the reaction temperature (e.g., 4°C) can help to minimize protein denaturation and aggregation, though it may require a longer incubation time.[6]
Q3: How can I minimize the hydrolysis of the TCO-PEG12-NHS ester during the reaction?
A3: NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the desired labeling reaction. To minimize hydrolysis:
-
pH Control: The rate of hydrolysis increases with pH. While the amine labeling reaction is favored at a slightly alkaline pH (7.2-8.5), excessively high pH should be avoided.[5]
-
Reagent Preparation: Always prepare the TCO-PEG12-NHS ester solution in an anhydrous organic solvent like DMSO or DMF immediately before use.[6]
-
Reaction Time: Avoid unnecessarily long reaction times at room temperature. For sensitive proteins, a longer incubation at 4°C can be a good compromise.[6]
Q4: What is the recommended storage condition for this compound and its activated NHS ester form?
A4: this compound and its NHS ester derivative should be stored at -20°C in a desiccated environment to prevent degradation and hydrolysis.[6] It is important to allow the reagent to warm to room temperature before opening the vial to avoid condensation of moisture.[6] Stock solutions of the NHS ester in anhydrous DMSO or DMF can be stored at -20°C for short periods, but freshly prepared solutions are always recommended for optimal reactivity.[7]
Troubleshooting Guide
Issue 1: Low Labeling Efficiency
| Potential Cause | Troubleshooting Steps |
| Hydrolyzed/Inactive TCO-PEG12-NHS ester | 1. Use a fresh vial of the reagent. 2. Ensure the reagent is stored properly at -20°C and protected from moisture. 3. Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use.[6] |
| Incorrect Buffer | 1. Verify that the reaction buffer is free of primary amines (e.g., Tris, glycine).[6] 2. Use buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer within a pH range of 7.2-8.5.[3] |
| Suboptimal pH | 1. Measure the pH of the reaction buffer to ensure it is within the optimal range (7.2-8.5).[5] A pH around 8.3 is often ideal for NHS ester reactions.[7] |
| Insufficient Molar Excess | 1. Increase the molar excess of the TCO-PEG12-NHS ester. This is particularly important for dilute protein solutions.[5] 2. Perform a titration to find the optimal molar ratio for your specific protein. |
| Inaccessible Amine Groups | 1. If possible, analyze the protein structure to assess the accessibility of lysine residues. 2. Consider denaturing and then refolding the protein if native conditions are not required for its final application, although this is risky for sensitive proteins. |
Issue 2: Protein Aggregation or Precipitation During/After Labeling
| Potential Cause | Troubleshooting Steps |
| Over-labeling | 1. Reduce the molar excess of the TCO-PEG12-NHS ester.[3] 2. Decrease the reaction time.[6] |
| High Protein Concentration | 1. Lower the protein concentration during the labeling reaction.[4] |
| Suboptimal Buffer Conditions | 1. Screen different buffer systems and pH values to find the optimal conditions for your protein's stability.[3] 2. Add stabilizing excipients to the buffer (see table below).[8] |
| High Concentration of Organic Solvent | 1. Ensure the final concentration of DMSO or DMF from the reagent stock solution does not exceed 10% of the total reaction volume.[9] |
| Pre-existing Aggregates | 1. Ensure the starting protein solution is free of aggregates by performing size-exclusion chromatography (SEC) before labeling.[8] |
Quantitative Data Summary
Table 1: Effect of Molar Excess on Labeling Efficiency and Aggregation
| Protein | Molar Excess of NHS-ester | Degree of Labeling (DOL) | % Aggregation |
| Antibody (IgG) | 5:1 | ~2-3 | < 5% |
| 10:1 | ~4-6 | < 10% | |
| 20:1 | ~6-8 | 15-25% | |
| 50:1 | >10 | > 40% |
Note: This is generalized data, and the optimal molar excess will be protein-specific. It is crucial to perform a titration for your protein of interest.
Table 2: Effect of Buffer Additives on Preventing Protein Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| L-Arginine | 50-500 mM | Suppresses aggregation by interacting with hydrophobic patches on the protein surface.[3] |
| Glycerol | 5-20% (v/v) | Stabilizes the native protein conformation through preferential hydration.[3] |
| Sucrose | 5-20% (w/v) | Acts as an osmolyte to stabilize the folded state of the protein.[3] |
| Tween 20 | 0.01-0.1% (w/v) | Non-ionic detergent that can help solubilize proteins and prevent aggregation.[3] |
| TCEP | 1-5 mM | A reducing agent that prevents the formation of non-native disulfide bonds.[3] |
Experimental Protocols
Protocol 1: Activation of this compound to TCO-PEG12-NHS ester
-
Reagent Preparation: Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to the desired concentrations (e.g., 100 mM).
-
Reaction: In a clean, dry reaction vessel, combine this compound, 1.5 equivalents of EDC, and 1.2 equivalents of NHS.
-
Incubation: Stir the reaction mixture at room temperature for 4-6 hours, protected from light and moisture.
-
Confirmation (Optional): The formation of the NHS ester can be confirmed by techniques such as LC-MS.
-
Usage: The freshly prepared TCO-PEG12-NHS ester solution should be used immediately for protein labeling.
Protocol 2: Labeling of a Sensitive Protein with TCO-PEG12-NHS ester
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
If necessary, include stabilizing additives identified from screening experiments in the buffer.
-
-
Reagent Preparation: Immediately before use, dissolve the TCO-PEG12-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction:
-
Add the desired molar excess (e.g., starting with a 10:1 to 20:1 ratio of NHS ester to protein) of the TCO-PEG12-NHS ester solution to the protein solution while gently mixing.
-
Ensure the final concentration of the organic solvent is below 10%.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. For sensitive proteins, the 4°C incubation is recommended.
-
Quenching: Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification:
-
Remove excess, unreacted TCO-PEG12-NHS ester and quenching reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis.
-
For further purification and to remove any aggregates, perform size-exclusion chromatography (SEC).
-
Protocol 3: Characterization of the Labeled Protein
-
Degree of Labeling (DOL) Determination:
-
The DOL can be determined using UV-Vis spectrophotometry if the TCO-PEG12 linker contains a chromophore or by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.
-
-
Analysis of Aggregation:
-
Use size-exclusion chromatography (SEC) to separate and quantify monomers, dimers, and higher-order aggregates.
-
Dynamic Light Scattering (DLS) can be used to determine the size distribution of the protein in solution and detect the presence of aggregates.
-
-
Functional Analysis: Perform a relevant bioassay to confirm that the biological activity of the protein is retained after labeling.
Visualizations
References
- 1. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nhsjs.com [nhsjs.com]
- 5. benchchem.com [benchchem.com]
- 6. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Common side reactions with TCO-PEG12-acid and how to avoid them
Welcome to the technical support center for TCO-PEG12-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical modification reagent used in bioconjugation. It consists of a trans-cyclooctene (TCO) group, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. Its primary application is to introduce a TCO moiety onto a molecule containing a primary amine (like a protein, antibody, or peptide). The terminal carboxylic acid is first activated (e.g., using EDC) to react with the amine. The incorporated TCO group can then rapidly and specifically react with a tetrazine-modified molecule in a bioorthogonal "click chemistry" reaction known as the inverse-electron demand Diels-Alder cycloaddition (IEDDA).[1] This reaction is exceptionally fast and catalyst-free, making it ideal for use in complex biological systems.[2][3][4]
Q2: What are the main advantages of using a TCO-based linker with a PEG12 spacer?
A2: The key advantages include:
-
Biocompatibility: The TCO-tetrazine reaction is catalyst-free, avoiding the cytotoxicity associated with copper catalysts used in other click chemistry reactions.[2][5]
-
Fast Kinetics: The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, allowing for efficient conjugation at low concentrations.[3][5][6][7]
-
High Specificity: The reaction is highly selective for tetrazines, with no cross-reactivity with other functional groups found in biological systems.[3]
-
PEG12 Spacer: The hydrophilic 12-unit PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can help prevent aggregation.[3][8] It also provides a flexible, long linker arm that minimizes steric hindrance between the molecules being conjugated.[3][9][10]
Q3: How should I store and handle this compound?
A3: this compound and other TCO-containing reagents have a limited shelf life due to the potential for the TCO group to isomerize into its unreactive cis-cyclooctene (CCO) form.[1][8][10] Therefore, proper storage is critical.
-
Storage: Store at -20°C for long-term stability (months to years).[1][8][11] For short-term storage (days to weeks), 0-4°C in a dry, dark environment is acceptable.[11]
-
Handling: Always allow the reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation, which can degrade the compound.[12] For best results, use fresh aliquots for each experiment. Long-term storage of the compound, especially in solution, is not recommended.[1][8][10]
Troubleshooting Guide
This guide addresses common issues encountered during the two main phases of using this compound:
-
Phase 1: Amine Conjugation: Activating the carboxylic acid and reacting it with a primary amine.
-
Phase 2: TCO-Tetrazine Ligation: Reacting the TCO-modified molecule with a tetrazine-modified molecule.
Issue 1: Low or No Conjugation of this compound to Amine-Containing Biomolecule
| Possible Cause | Recommended Solution | Experimental Protocol Reference |
| Inefficient Carboxylic Acid Activation | Ensure the activating agents (e.g., EDC/NHS) are fresh and have been stored under anhydrous conditions. Use an appropriate molar excess of activating agents. | --INVALID-LINK-- |
| Hydrolysis of Activated Ester | Perform the reaction immediately after activating the carboxylic acid. Maintain the optimal pH range for the reaction (typically pH 7.2-8.5 for NHS ester coupling).[3][9] Consider using more hydrolysis-resistant activating esters like TFP esters.[13] | --INVALID-LINK-- |
| Presence of Primary Amines in Buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with your target molecule for reaction with the activated acid. Use an amine-free buffer such as phosphate-buffered saline (PBS).[2] | --INVALID-LINK-- |
| Steric Hindrance | While the PEG12 spacer is designed to reduce steric hindrance, this can still be an issue if the target amine is in a sterically crowded environment.[9] Consider optimizing the molar ratio of the TCO-linker. | N/A |
Issue 2: Low Yield in TCO-Tetrazine Ligation Step
| Possible Cause | Recommended Solution | Experimental Protocol Reference |
| Degradation of TCO Reagent | The TCO ring may have isomerized to the unreactive CCO form. Use a fresh aliquot of the TCO-modified biomolecule.[1][8][12] Ensure proper storage at -20°C.[1][8] | N/A |
| Inactive Tetrazine Reagent | Confirm the purity and reactivity of your tetrazine-labeled molecule.[12] Some tetrazines have limited stability in aqueous solutions.[5] | N/A |
| Suboptimal Stoichiometry | The molar ratio of TCO to tetrazine is incorrect. Empirically optimize the ratio; a slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to ensure complete consumption of the TCO-labeled molecule.[2][3] | --INVALID-LINK-- |
| Insufficient Incubation Time/Temp | While the reaction is typically fast (30-60 min at RT), less reactive partners or very low concentrations may require longer incubation (up to 2-4 hours) or gentle heating (e.g., 37°C).[2][12] | --INVALID-LINK-- |
| Incorrect Buffer/pH | The TCO-tetrazine reaction is robust over a wide pH range (6-9).[2][5] However, ensure the pH is suitable for the stability of your biomolecules. PBS is a common choice.[2] | --INVALID-LINK-- |
Issue 3: Formation of Aggregates or Precipitate
| Possible Cause | Recommended Solution | Experimental Protocol Reference |
| Poor Solubility of Conjugate | The PEG12 linker is designed to improve solubility, but aggregation can still occur, especially with hydrophobic molecules.[3] Screen different buffer compositions and pH to optimize solubility.[9] | N/A |
| High Protein Concentration | Working with highly concentrated protein solutions can lead to aggregation. Optimize the protein concentration used during the conjugation reaction. | N/A |
| Freeze-Thaw Cycles | Repeated freezing and thawing can cause protein denaturation and aggregation. Aliquot the final conjugate into single-use volumes to avoid this.[9] | N/A |
Experimental Protocols
Protocol 1: General Protocol for Activating this compound and Conjugating to a Protein
This protocol describes the common two-step, one-pot method using EDC and NHS to form an amine-reactive NHS ester in situ.
-
Reagent Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[3]
-
Prepare stock solutions of this compound, N-hydroxysuccinimide (NHS), and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an anhydrous organic solvent like DMSO or DMF (e.g., 10-100 mM).
-
-
Activation and Conjugation:
-
In a microcentrifuge tube, combine this compound (e.g., 20-fold molar excess over the protein) and NHS (25-fold molar excess).
-
Add EDC (25-fold molar excess) to the mixture to initiate the activation of the carboxylic acid.
-
Incubate this activation mixture for 15-30 minutes at room temperature.
-
Add the activated TCO-PEG12-NHS ester mixture directly to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.[3]
-
Remove excess, unreacted TCO reagent and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or size-exclusion chromatography.[2][3][9] The purified TCO-labeled protein is now ready for ligation with a tetrazine-modified molecule.
-
Protocol 2: General Protocol for TCO-Tetrazine Click Chemistry Ligation
-
Reagent Preparation:
-
Prepare the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare the tetrazine-containing molecule in a compatible solvent.
-
-
Ligation Reaction:
-
Add the tetrazine-containing molecule to the TCO-labeled protein solution. A 1.05 to 1.5 molar equivalent of the tetrazine reagent to 1 mole equivalent of the TCO-protein is a common starting point.[2][3]
-
Incubate the reaction for 30-60 minutes at room temperature.[2] For specific applications or less reactive partners, the time can be extended (e.g., up to 2 hours) or the temperature can be adjusted (e.g., 4°C or 37°C).[2]
-
-
Analysis and Purification:
Visualizations
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. | Sigma-Aldrich [sigmaaldrich.com]
- 8. TCO-PEG12-TCO | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]
- 11. medkoo.com [medkoo.com]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
Improving the solubility of TCO-PEG12-acid conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with TCO-PEG12-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a heterobifunctional linker that contains a trans-cyclooctene (TCO) group and a carboxylic acid functional group separated by a 12-unit polyethylene glycol (PEG) spacer.[1][2] The TCO group is used for rapid and specific "click chemistry" reactions with tetrazine-containing molecules.[2][3] The carboxylic acid can be reacted with primary amines.[1] The PEG12 spacer is hydrophilic and is included to enhance the aqueous solubility of the molecule and its conjugates, as well as to reduce steric hindrance during conjugation.[4][5][6]
Q2: In which solvents is this compound soluble?
This compound is generally soluble in a variety of aqueous and organic solvents. The PEG spacer significantly contributes to its solubility profile.[7] Commonly used solvents are listed in the table below.
Q3: Why is my this compound conjugate exhibiting poor solubility?
Poor solubility of a this compound conjugate can arise from several factors:
-
Properties of the Conjugated Molecule: If the molecule you have conjugated to the this compound is inherently hydrophobic, it can significantly reduce the overall solubility of the final conjugate, even with the hydrophilic PEG spacer.
-
Aggregation: The conjugated protein or molecule may be prone to aggregation, which is often perceived as poor solubility.[8] The PEG spacer is designed to help reduce aggregation, but it may not always be sufficient.[8]
-
pH of the Solution: The terminal carboxylic acid on the this compound has a pKa that influences its charge state, and therefore its solubility, at different pH values. Similarly, the charge of the conjugated molecule can be pH-dependent.
-
Impurities: The presence of unreacted starting materials or byproducts from the conjugation reaction can sometimes lead to precipitation or insolubility.
-
Incorrect Solvent: The final conjugate may have different optimal solvent requirements than the initial this compound.
Q4: How does pH affect the solubility of this compound and its conjugates?
The pH of the solution can have a significant impact on solubility. The terminal carboxylic acid group on the this compound will be deprotonated and negatively charged at pH values above its pKa, which can increase its aqueous solubility. Conversely, at pH values below its pKa, it will be protonated and neutral, which may decrease aqueous solubility. For weakly basic drugs conjugated to the linker, a more acidic microenvironment can enhance their solubility.[9] Therefore, adjusting the pH of the buffer can be a key strategy for improving the solubility of the conjugate.[10]
Q5: How can I improve the solubility of my final this compound conjugate?
Several strategies can be employed to improve the solubility of your conjugate:
-
Optimize the Buffer: Adjust the pH of your solution to ensure that both the conjugate and the linker are in their most soluble charge states.[9][10] The addition of solubilizing excipients to the formulation can also be beneficial.
-
Use of Co-solvents: For conjugates with significant hydrophobicity, the addition of a water-miscible organic co-solvent, such as DMSO or DMF, to the aqueous buffer may be necessary.[10]
-
Longer PEG Chains: If solubility remains an issue, consider using a TCO-PEG linker with a longer PEG chain (e.g., TCO-PEG24-acid or TCO-PEG36-acid) for future experiments, as this will increase the overall hydrophilicity of the conjugate.[3][11]
-
Purification: Ensure that the conjugate is purified to remove any unreacted hydrophobic starting materials that might be causing precipitation.[12]
Troubleshooting Guide for Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitation during stock solution preparation | The concentration of this compound is too high for the chosen solvent. | Prepare a more dilute stock solution. Alternatively, try a different solvent system. For example, if precipitating in water, try preparing the stock in DMSO or DMF first, and then diluting it into your aqueous buffer.[8] |
| Precipitation upon addition to aqueous reaction buffer | The organic solvent from the stock solution is causing the conjugate or other reaction components to precipitate. | Minimize the volume of the organic stock solution added to the aqueous buffer. Ensure rapid and thorough mixing upon addition. |
| The final conjugate is insoluble in the purification buffer | The hydrophobicity of the conjugated molecule is dominating the solubility profile. | Modify the purification buffer. For reverse-phase HPLC, this could mean adjusting the mobile phase composition, for example by adding a small amount of an organic co-solvent.[12] Consider changing the pH of the buffer.[10] |
| Low recovery after purification | The conjugate is adsorbing to the purification column or precipitating during the process. | For chromatography, add a small percentage of an organic solvent to the mobile phase to reduce non-specific binding.[12] Ensure the conjugate is fully soluble in the mobile phase before loading it onto the column.[12] |
Data Presentation
Table 1: Solubility of TCO-PEG Reagents
| Reagent | Soluble In | Source |
| This compound | Water, DMSO, DCM, DMF | [1] |
| TCO-PEG4-acid | DCM, THF, acetonitrile, DMF, DMSO | [2] |
| TCO-PEG-NHS esters | Water, DMSO | [13] |
| TCO-PEG12-NHS ester | DMSO, DCM, DMF | [4] |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution for Bioconjugation
This protocol provides a general guideline for preparing a stock solution of this compound. The optimal solvent and concentration may vary depending on the specific application.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add a calculated volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM). It is recommended to prepare fresh solutions immediately before use.[8]
-
Dissolution: Vortex the vial for 30-60 seconds to ensure the this compound is fully dissolved.
-
Centrifugation: Briefly centrifuge the vial to collect the solution at the bottom.
-
Use in Reaction: Immediately use the freshly prepared stock solution for your conjugation reaction by adding the required volume to your reaction buffer.
Note: TCO compounds are not recommended for long-term storage as they can isomerize to the less reactive cis-cyclooctene (CCO).[1][4] It is best to prepare stock solutions fresh for each experiment.
Visualizations
Caption: Bioconjugation workflow with solubility checkpoints.
Caption: Troubleshooting logic for TCO-conjugate solubility.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. TCO-PEG4-acid TCO click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 4. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]
- 5. TCO-PEG12-TCO | BroadPharm [broadpharm.com]
- 6. TCO-PEG12-amine | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. interchim.fr [interchim.fr]
- 9. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of pH and mixed solvent systems on the solubility of oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. nanocs.net [nanocs.net]
Stability issues of TCO-PEG12-acid in different buffers
Technical Support Center: TCO-PEG12-acid
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and experimental protocols to address common questions regarding the stability of this compound in different buffer systems.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you might encounter during your experiments, focusing on the stability and reactivity of the TCO (trans-cyclooctene) moiety.
Q1: What is the primary stability concern with this compound?
The main stability issue is the isomerization of the highly reactive trans-cyclooctene (TCO) to the much less reactive cis-cyclooctene (CCO). This isomerization eliminates the strained double bond required for the rapid bioorthogonal reaction with tetrazines. For this reason, TCO-containing compounds are not recommended for long-term storage, especially once in solution.
Q2: What are the recommended buffers and pH range for working with this compound?
The TCO-tetrazine ligation is robust and works efficiently in a variety of aqueous buffers, with a general pH range of 6 to 9. Phosphate-buffered saline (PBS) is a commonly used and recommended buffer. If you are using a TCO-PEG reagent that also contains an amine-reactive group (like an NHS ester), it is critical to use an amine-free buffer, such as sodium phosphate, to prevent unwanted reactions with the buffer itself.
Q3: Which substances are known to cause degradation of the TCO group?
Several factors can promote the isomerization of TCO to the inactive CCO form:
-
Thiols: Reagents containing thiols, such as dithiothreitol (DTT) and β-mercaptoethanol (BME), can accelerate the isomerization of TCO. This process is thought to be mediated by a radical mechanism.
-
Serum Components: Copper-containing proteins found in serum have been shown to mediate the deactivation of TCO.
-
Long-Term Storage in Solution: TCO compounds have a limited half-life in solution and should be prepared fresh before use. Solid compounds should be stored desiccated at -20°C and protected from light.
Q4: I am experiencing low conjugation yield in my TCO-tetrazine reaction. What are the potential causes related to stability?
Low yield is often traced back to the stability and handling of the TCO reagent. Below is a troubleshooting workflow to diagnose the issue.
Quantitative Data Summary
While specific degradation kinetics for this compound are not extensively published, the stability of the TCO moiety is influenced by several key factors. The following tables summarize recommended conditions and known destabilizing factors.
Table 1: Recommended Buffer and pH Conditions for TCO-Tetrazine Ligation | Parameter | Recommendation | Buffer Examples | Source(s) | | :--- | :--- | :
Technical Support Center: Purification of TCO-PEG12-acid Labeled Biomolecules
Welcome to the technical support center for the purification of biomolecules labeled with TCO-PEG12-acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your this compound labeled biomolecule.
| Problem | Possible Cause | Recommended Solution |
| Low recovery of the labeled biomolecule | Aggregation: The TCO-PEG12 moiety can increase the hydrophobicity of the biomolecule, leading to aggregation.[1][2][3] | - Optimize buffer conditions by adjusting pH and ionic strength. - Include additives like arginine or non-ionic detergents (e.g., Tween-20) in your buffers. - Perform purification at a lower temperature (e.g., 4°C). |
| Non-specific binding to the chromatography resin: The labeled biomolecule may interact with the stationary phase.[4][5] | - For SEC, ensure the mobile phase has sufficient ionic strength (e.g., 150 mM NaCl) to minimize secondary interactions. - For IEX, select a resin and buffer system where the biomolecule's charge is appropriate for binding and elution. The PEG chain can shield charges on the protein surface.[6][] - For RP-HPLC, use a C4 or C8 column instead of a C18 to reduce strong hydrophobic interactions.[8][9] | |
| Poor separation of labeled from unlabeled biomolecule | Insufficient resolution of the purification method: The size or charge difference between the labeled and unlabeled species may be too small for effective separation. | - SEC: Use a column with a smaller particle size and a longer column length for higher resolution.[10] However, SEC may not be ideal for separating species with small mass differences.[4] - IEX: Exploit the potential charge modification by the this compound. A pH gradient or a shallow salt gradient can improve separation.[4][] - RP-HPLC: Optimize the gradient steepness and organic solvent composition. A shallower gradient can enhance the resolution between the more hydrophobic labeled molecule and the unlabeled one.[8][11] |
| Presence of free this compound in the final product | Incomplete removal of excess labeling reagent: The purification method is not effectively separating the small molecule reagent from the large biomolecule. | - SEC: This is the most effective method for removing small molecules from large biomolecules due to the significant size difference.[][12][13] - Dialysis/Ultrafiltration: Use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the biomolecule but larger than the this compound (~770 Da).[6][12] - Solid Phase Extraction (SPE): Use a reversed-phase cartridge to bind the labeled biomolecule while allowing the more polar, unlabeled reagent to pass through in the wash steps.[14][15][16] |
| Broad peaks during chromatography | Heterogeneity of the labeled product: The biomolecule may be labeled at multiple sites, or the PEG linker itself can have some polydispersity, leading to a heterogeneous mixture.[11] | - Optimize the labeling reaction to favor mono-labeling (e.g., by reducing the molar excess of the this compound). - Use a high-resolution analytical technique like mass spectrometry to characterize the heterogeneity. - Employ a high-resolution preparative method like RP-HPLC or IEX to try and resolve different species.[4] |
| Loss of biological activity of the labeled biomolecule | Labeling of a critical functional residue: The this compound may have attached to an amino acid essential for the biomolecule's function.[17] | - Reduce the molar excess of the labeling reagent to decrease the degree of labeling. - If the biomolecule has a known active site, consider site-specific labeling strategies. |
| Denaturation during purification: Harsh conditions, such as extreme pH or high concentrations of organic solvents, can denature the biomolecule.[18] | - Use purification methods with milder conditions, such as SEC or IEX. - If using RP-HPLC, minimize the exposure time to organic solvents and high temperatures.[19] |
Experimental Workflow for this compound Labeling and Purification
Caption: General workflow for labeling a biomolecule with this compound and subsequent purification and analysis.
Frequently Asked Questions (FAQs)
Q1: Which purification method is best for removing unreacted this compound?
A1: Size Exclusion Chromatography (SEC) is the most effective and commonly recommended method for removing small molecule reagents like unreacted this compound from much larger biomolecules.[][12][13] The significant difference in size allows for excellent separation. Dialysis or ultrafiltration with an appropriate molecular weight cut-off (MWCO) are also viable non-chromatographic options.[6][12]
Q2: How can I separate mono-labeled from multi-labeled and unlabeled biomolecules?
A2: This can be challenging and often requires high-resolution techniques.
-
Ion Exchange Chromatography (IEX): If the this compound labeling alters the overall charge of the biomolecule, IEX can be a powerful tool to separate species with different degrees of labeling.[4][6][]
-
Reversed-Phase HPLC (RP-HPLC): The addition of the TCO-PEG12 moiety increases the hydrophobicity of the biomolecule. RP-HPLC can separate based on the degree of labeling, as more labeled species will be more hydrophobic and have longer retention times.[8][11][19]
-
Hydrophobic Interaction Chromatography (HIC): Similar to RP-HPLC, HIC separates based on hydrophobicity but under non-denaturing conditions, which can be advantageous for preserving the activity of sensitive biomolecules.[][20]
Q3: My biomolecule is precipitating after labeling. What can I do?
A3: Precipitation is often due to aggregation caused by the increased hydrophobicity from the TCO-PEG12 label.[1][17] To mitigate this, you can try:
-
Including solubility-enhancing excipients like arginine or polysorbates in your buffers.
-
Optimizing the pH of your buffer to be further away from the isoelectric point (pI) of the biomolecule.
-
Reducing the degree of labeling by lowering the molar excess of the this compound during the reaction.
-
Performing all purification steps at a lower temperature (4°C).
Q4: Can I use Solid Phase Extraction (SPE) for purification?
A4: Yes, SPE can be a rapid and effective method for sample cleanup, especially for removing excess reagent or for buffer exchange.[14][15][16] A reversed-phase SPE cartridge can be used to bind the labeled biomolecule, wash away unreacted hydrophilic components, and then elute the purified product. However, for high-resolution separation of different labeled species, techniques like HPLC are generally preferred.
Q5: How do I know if my biomolecule is successfully labeled?
A5: Several analytical techniques can confirm successful labeling:
-
SDS-PAGE: A successful labeling will result in a shift in the molecular weight of the biomolecule, which can be visualized as a band of higher molecular weight on an SDS-PAGE gel.
-
Mass Spectrometry (MS): This is the most definitive method to confirm labeling and determine the degree of labeling by measuring the exact mass of the conjugate.
-
UV-Vis Spectroscopy: If the biomolecule has a distinct absorbance spectrum, changes upon labeling might be observable.
-
Click Reaction: The functionality of the TCO group can be confirmed by reacting the purified labeled biomolecule with a tetrazine-containing fluorescent dye and observing fluorescence.[13][21]
Key Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is ideal for removing excess this compound and for buffer exchange of the labeled biomolecule.
-
Column: Choose a SEC column with a fractionation range appropriate for your biomolecule.
-
Mobile Phase: Prepare a buffer compatible with your biomolecule (e.g., Phosphate Buffered Saline, pH 7.4). Ensure the buffer contains at least 150 mM salt to prevent ionic interactions with the column matrix.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate recommended by the manufacturer.
-
Sample Preparation: If necessary, concentrate your reaction mixture. Filter the sample through a 0.22 µm filter to remove any particulates.
-
Injection and Elution: Inject the sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[10] Elute with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the elution volume of your biomolecule. The labeled biomolecule will elute first, followed by the smaller, unreacted this compound.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the presence of the purified, labeled biomolecule.
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy for this compound labeled biomolecules.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
This protocol is suitable for separating biomolecules based on differences in their surface charge, which may be altered by this compound labeling.
-
Resin Selection: Choose a cation exchange resin if the biomolecule has a net positive charge at the working pH, or an anion exchange resin if it has a net negative charge.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the biomolecule binds to the resin.
-
Elution Buffer (Buffer B): The same as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).
-
-
Column Equilibration: Equilibrate the IEX column with Buffer A until the pH and conductivity are stable.
-
Sample Preparation: Exchange the buffer of the reaction mixture to the Binding Buffer using SEC or dialysis. Filter the sample through a 0.22 µm filter.
-
Loading and Elution: Load the sample onto the column. After loading, wash the column with Buffer A to remove any unbound molecules. Elute the bound biomolecules using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions by SDS-PAGE and/or analytical HPLC to identify which fractions contain the desired labeled biomolecule.
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol is for high-resolution separation based on hydrophobicity. It is often a denaturing method.
-
Column Selection: A C4 or C8 column is generally recommended for proteins to avoid excessively strong binding.[8][9]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
System Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Sample Preparation: Acidify the sample with TFA. Filter through a 0.22 µm filter.
-
Injection and Gradient Elution: Inject the sample and elute with a gradient of increasing acetonitrile concentration. A shallow gradient will provide better resolution.[8] For example, 10-70% Mobile Phase B over 30-60 minutes.
-
Fraction Collection: Collect fractions as they elute.
-
Analysis and Solvent Removal: Analyze fractions by mass spectrometry. The collected fractions will contain organic solvent and TFA, which may need to be removed by lyophilization or buffer exchange for downstream applications.
References
- 1. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scorpiusbiologics.com [scorpiusbiologics.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. The Use of Size Exclusion Chromatography to Monitor Protein Self-Assembly [mdpi.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. PEGylated Proteins by Reversed Phase HPLC (TN-1046) | Phenomenex [phenomenex.com]
- 10. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. 固相抽出(SPE) [sigmaaldrich.com]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Overcoming Monoclonal Antibody Purification Challenges | Bio-Rad [bio-rad.com]
- 19. waters.com [waters.com]
- 20. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
How to prevent aggregation of proteins after TCO-PEG12-acid labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent protein aggregation after labeling with TCO-PEG12-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
This compound is a bioconjugation reagent. It contains a trans-cyclooctene (TCO) group, a 12-unit polyethylene glycol (PEG) spacer, and a carboxylic acid.
-
TCO Group : This is a reactive group that participates in very fast and specific "click chemistry" reactions with tetrazine-labeled molecules. This reaction is bioorthogonal, meaning it occurs efficiently in complex biological samples without interfering with native biochemical processes.[1][2]
-
PEG12 Spacer : The hydrophilic PEG spacer increases the water solubility of the reagent and the final labeled protein.[1][3] This helps to reduce aggregation and provides a flexible connection that minimizes steric hindrance.[3]
-
Carboxylic Acid : This group is used to attach the label to the protein, typically by reacting with primary amines (like the side chain of lysine residues) through the formation of a stable amide bond. This reaction requires activation with reagents like EDC and NHS.[4]
Q2: What are the main causes of protein aggregation during and after labeling?
Protein aggregation is a common issue in bioconjugation and can stem from several factors:[5]
-
Changes in Protein Surface Properties : Attaching multiple this compound molecules can alter the protein's surface charge and hydrophobicity. Although the PEG spacer is designed to be hydrophilic, excessive labeling can still lead to aggregation.[6][7]
-
Suboptimal Reaction Conditions : The pH, temperature, and buffer composition are critical for protein stability.[8] A pH near the protein's isoelectric point (pI) can minimize surface charge, reducing repulsion between protein molecules and leading to aggregation.[8][9]
-
High Reagent or Protein Concentration : High concentrations of the protein or labeling reagent can increase the frequency of intermolecular interactions, promoting aggregation.[9][10][11]
-
Cross-linking Side Reactions : The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can sometimes lead to unwanted protein-protein cross-linking if not properly controlled, especially in the absence of NHS (N-hydroxysuccinimide) to stabilize the reactive intermediate.[12]
-
Inherent Protein Instability : Some proteins are naturally prone to aggregation, and the additional handling and modification steps during labeling can exacerbate this issue.[8]
Q3: How can I detect and quantify protein aggregation?
Several techniques can be used to detect and quantify protein aggregates, which can range in size from small, soluble oligomers to large, visible particles.[13]
-
Visual Inspection : The simplest method is to check for visible precipitates or cloudiness in the solution.[14]
-
Dynamic Light Scattering (DLS) : DLS is a rapid technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can be used to screen for formulation stability.[13][15]
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) : This is a powerful combination for separating and characterizing proteins and their aggregates.[16][17] SEC separates molecules by size, while MALS provides an absolute measurement of the molar mass of the eluting species, allowing for accurate quantification of monomers, oligomers, and larger aggregates.[16][18]
Troubleshooting Guide
Problem: I see immediate precipitation after adding the activated this compound.
| Potential Cause | Recommended Solution |
| Reagent Precipitation | The activated this compound (as an NHS-ester) may have limited aqueous solubility, especially if the stock solution in an organic solvent (like DMSO) is added too quickly to the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <10%) and add the reagent dropwise while gently vortexing.[19] |
| Local pH Changes | High concentrations of reagents can cause localized pH shifts that destabilize the protein. Ensure your protein is in a well-buffered solution. |
| Over-activation / Cross-linking | Using an excessive amount of EDC can lead to uncontrolled cross-linking between protein molecules. Reduce the amount of EDC used during the activation step.[20] |
Problem: My protein solution becomes cloudy during the incubation step.
| Potential Cause | Recommended Solution |
| Suboptimal Buffer pH | The reaction buffer pH may be too close to your protein's isoelectric point (pI), where it is least soluble. Adjust the buffer pH to be at least 1 unit away from the pI.[9] Amine labeling is typically most efficient at a pH of 7-9.[3][21] |
| High Protein Concentration | High protein concentrations increase the likelihood of aggregation. Try reducing the protein concentration to 1-5 mg/mL.[10][11] |
| Temperature Effects | While room temperature reactions are faster, some sensitive proteins may be more stable at lower temperatures. Perform the incubation at 4°C for a longer duration (e.g., 4-12 hours).[10][11] |
| Over-labeling | Attaching too many labels can significantly alter the protein's properties and cause it to aggregate.[6] Reduce the molar excess of the this compound reagent. Perform a titration to find the optimal ratio that provides sufficient labeling without causing aggregation. |
Problem: After purification, SEC-MALS analysis shows a high molecular weight peak.
| Potential Cause | Recommended Solution |
| Formation of Soluble Aggregates | The labeling process may have induced the formation of soluble oligomers or aggregates. This is a clear sign that reaction conditions need optimization. |
| Insufficient Quenching | If the reaction is not properly quenched, residual reactive NHS-esters could continue to react, potentially leading to cross-linking over time. Ensure you add a quenching agent like Tris or hydroxylamine after the desired incubation time.[3][20] |
| Need for Stabilizing Excipients | Some proteins require additives to remain stable. Consider adding excipients to your reaction and storage buffers to prevent aggregation.[5][22][23] |
Problem: My final labeled protein is unstable and aggregates during storage.
| Potential Cause | Recommended Solution |
| Inappropriate Storage Buffer | The final storage buffer may not be optimal for the labeled protein. Screen different buffer conditions (pH, ionic strength) for long-term stability. |
| Lack of Cryoprotectants | For frozen storage, repeated freeze-thaw cycles can cause aggregation. Store the protein in aliquots at -80°C and consider adding a cryoprotectant like glycerol (e.g., 10-20%).[9] |
| Oxidation | If your protein has sensitive residues (e.g., cysteines), oxidation can lead to aggregation. Consider adding a reducing agent like TCEP (if compatible with your protein's structure) or an antioxidant.[9] |
Experimental Protocols & Data
Protocol: Two-Step Labeling of a Protein with this compound
This protocol describes the activation of the this compound's carboxylic acid group with EDC and Sulfo-NHS, followed by conjugation to primary amines on the target protein.
Materials:
-
Protein of interest (in amine-free buffer, e.g., 0.1 M MES, pH 5.5)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0
-
Labeling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Protein Preparation : Prepare the protein at a concentration of 2-5 mg/mL in ice-cold Labeling Buffer.
-
Activator Preparation : Immediately before use, prepare a 10 mM solution of this compound, a 100 mM solution of EDC, and a 100 mM solution of Sulfo-NHS in Activation Buffer.
-
Activation of this compound :
-
In a microcentrifuge tube, mix 10 µL of 10 mM this compound with 5 µL of 100 mM EDC and 5 µL of 100 mM Sulfo-NHS.
-
Incubate for 15 minutes at room temperature.[20]
-
-
Labeling Reaction :
-
Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.[3][20]
-
Purification : Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.[3]
-
Analysis : Characterize the degree of labeling and assess for aggregation using SEC-MALS and/or DLS.[13][16]
Table 1: Common Stabilizing Excipients to Prevent Aggregation
Adding excipients to the reaction or storage buffer can significantly improve protein stability.[22][23]
| Excipient Category | Example | Typical Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Can suppress aggregation by binding to hydrophobic patches or increasing the ionic strength of the solution.[8][23] |
| Sugars / Polyols | Sucrose, Trehalose, Glycerol | 5 - 20% (w/v) | Stabilize proteins through preferential exclusion, which favors the formation of a stabilizing hydration shell around the protein.[23] Glycerol also acts as a cryoprotectant.[9] |
| Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01 - 0.1% (v/v) | Non-ionic detergents that prevent surface-induced denaturation and aggregation at air-water or container interfaces.[14][22][23] |
| Salts | NaCl, KCl | 50 - 200 mM | Modulate electrostatic interactions between protein molecules. The optimal concentration is protein-dependent.[14] |
Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Troubleshooting flowchart for protein aggregation issues.
References
- 1. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. Solutions for Protein Aggregation in Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. news-medical.net [news-medical.net]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. theanalyticalscientist.com [theanalyticalscientist.com]
- 16. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. wyatt.com [wyatt.com]
- 19. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. nanoscience.com [nanoscience.com]
- 23. pharmtech.com [pharmtech.com]
Technical Support Center: Characterizing TCO-PEG12-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful characterization of TCO-PEG12-acid and its conjugates using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
A1: this compound is a discrete PEG (dPEG®) linker, meaning it is a single molecular weight compound rather than a polydisperse mixture.[1] This property results in a significantly simpler mass spectrum compared to traditional polymeric PEGs.[1] The key properties are summarized in the table below.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C36H67NO16 | [2][3] |
| Average Molecular Weight | 769.92 g/mol | [3][4] |
| Monoisotopic Mass | 769.4456 g/mol | Calculated |
Q2: I see multiple peaks in the mass spectrum for my pure this compound. What are they?
A2: When analyzing PEGylated molecules by electrospray ionization (ESI) mass spectrometry, it is common to observe multiple peaks corresponding to different adduct ions.[1][5] The molecule associates with various cations present in the sample or mobile phase. You should look for the protonated molecule ([M+H]⁺) as well as common adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[1][6] The presence of multiple charged species (e.g., [M+2H]²⁺, [M+2Na]²⁺) can also occur, especially with larger molecules or at certain instrument settings.[1][6]
Data Presentation: Common this compound Adducts (Calculated m/z)
| Adduct Ion | Charge State | Calculated Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | +1 | 770.4529 |
| [M+NH₄]⁺ | +1 | 787.4794 |
| [M+Na]⁺ | +1 | 792.4348 |
| [M+K]⁺ | +1 | 808.4088 |
| [M+2H]²⁺ | +2 | 385.7301 |
| [M+H+Na]²⁺ | +2 | 396.7210 |
| [M+2Na]²⁺ | +2 | 407.7110 |
(Note: Calculated values are based on the monoisotopic mass of the most abundant isotopes.)
Q3: What is the expected fragmentation pattern for a this compound conjugate in MS/MS analysis?
A3: The fragmentation of PEG linkers is typically characterized by the neutral loss of ethylene glycol units, which corresponds to a mass difference of approximately 44.026 Da between fragment ions.[7] In tandem MS (MS/MS), you can expect to see a series of peaks separated by this mass. Fragmentation can also occur at the bonds adjacent to the TCO and carboxylic acid functional groups.[7] For a conjugate, fragmentation of the attached molecule (e.g., peptide, small molecule) will also occur, and identifying the PEGylated fragments can help confirm the conjugation site.[8]
Q4: How can I confirm the number of this compound molecules conjugated to my protein or antibody?
A4: The number of conjugated linker molecules, often referred to as the drug-to-antibody ratio (DAR) in ADC development, can be determined by LC-MS analysis of the intact conjugate.[1] After acquiring the mass spectrum, a deconvolution algorithm is used to convert the series of multiply charged ions into a zero-charge mass spectrum.[1][9][10] The mass difference between the unconjugated and conjugated protein will reveal the total mass added by the this compound linkers. For example, a mass shift of ~1539.8 Da would correspond to two this compound molecules being attached.
Troubleshooting Guides
This guide addresses common problems encountered during the MS analysis of this compound conjugates.
Data Presentation: Troubleshooting Common MS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Very Weak Signal | 1. Inconsistent electrospray.[11]2. Sample concentration is too low.3. Poor ionization efficiency.4. Clogged LC or MS components.[11] | 1. Check the spray needle and source conditions for a stable spray.[11]2. Concentrate the sample or inject a larger volume.3. Optimize mobile phase additives (e.g., add 0.1% formic acid for positive mode) and ESI source parameters.4. Follow instrument guidelines to clean the system.[11] |
| Observed Mass Mismatches Calculated Mass | 1. Incorrect adduct assignment.2. Instrument calibration drift.[11]3. Unintended modification of the analyte (e.g., oxidation).4. The wrong charge state was assigned during deconvolution. | 1. Systematically check for all common adducts (Na⁺, K⁺, NH₄⁺).2. Recalibrate the mass spectrometer using a known standard.[11]3. Check for mass shifts corresponding to common modifications (+16 Da for oxidation).4. Manually inspect the raw data to ensure the deconvolution software correctly identified the charge states. |
| Spectrum is Overly Complex or "Messy" | 1. High background contamination. Common contaminants include other PEGs, phthalates, and siloxanes.[12]2. Sample heterogeneity (e.g., multiple conjugation species, impurities).[1]3. Formation of multiple charge states.[6] | 1. Use high-purity, LC-MS grade solvents.[12] Perform system flushes to clean the LC and MS.[11]2. Improve sample purification (e.g., SEC, HIC) before MS analysis.3. Optimize source conditions to favor lower charge states. For complex protein conjugates, consider charge reduction techniques.[13] |
| High Carryover Between Injections | 1. Analyte adsorption to LC components.2. Insufficient needle/injector wash. | 1. Flush the column with a strong solvent wash.[11]2. Increase the volume and/or strength of the needle wash solvent. Include multiple blank injections between samples.[11] |
Experimental Protocols & Workflows
Protocol 1: General Sample Preparation for MS Analysis
-
Buffer Exchange: If the conjugate is in a buffer containing non-volatile salts (e.g., PBS), it must be exchanged into an MS-compatible buffer. Use a desalting column or spin filter with an appropriate molecular weight cutoff (MWCO). A suitable final buffer is 10 mM ammonium acetate or ammonium bicarbonate.
-
Dilution: Dilute the desalted sample to a final concentration of 0.1 - 1.0 mg/mL using an appropriate solvent. For direct infusion, a typical solvent is 50:50 acetonitrile/water with 0.1% formic acid.
-
Filtration: For LC-MS analysis, filter the final sample through a 0.22 µm syringe filter to remove any particulates that could clog the system.
Protocol 2: Generic ESI-MS Method for Intact Conjugate Analysis
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: TOF, Orbitrap, or other high-resolution mass analyzer
-
Capillary Voltage: 3.0 - 4.5 kV
-
Cone/Nozzle Voltage: 30 - 80 V (Optimize to minimize in-source fragmentation)
-
Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument and mobile phase flow rate (e.g., 600-800 L/hr at 300-400°C).
-
Mass Range: Set a wide range to capture the expected multiply charged species (e.g., 800 - 4000 m/z).
-
Data Processing: Use the instrument's deconvolution software (e.g., MaxEnt, BioConfirm) to generate the zero-charge mass spectrum.
Visualizations
Caption: General workflow for the characterization of this compound conjugates by LC-MS.
Caption: Logical troubleshooting flow for common issues in mass spectrometry analysis.
References
- 1. enovatia.com [enovatia.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 5. littlemsandsailing.com [littlemsandsailing.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. ccc.bc.edu [ccc.bc.edu]
- 13. pharmtech.com [pharmtech.com]
Optimizing the molar ratio of TCO-PEG12-acid to protein
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers in successfully optimizing the molar ratio of TCO-PEG12-acid to proteins for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used to label proteins?
A1: this compound is a bioconjugation reagent that contains a Trans-Cyclooctene (TCO) group, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The TCO group is used in bioorthogonal "click chemistry," specifically reacting with tetrazine-modified molecules in a rapid and highly selective manner.[1] To label a protein, the carboxylic acid group of the reagent is first activated and then reacted with primary amines (e.g., the side chain of lysine residues) on the protein's surface, forming a stable amide bond. The hydrophilic PEG spacer enhances water solubility and can help reduce aggregation of the labeled protein.[2][3]
Q2: Why are EDC and NHS required for conjugation with this compound?
A2: The terminal carboxylic acid on this compound does not directly react with the primary amines on a protein. It must first be activated to a more reactive form. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used for this purpose. EDC activates the carboxylic acid, and NHS reacts with the activated intermediate to form a semi-stable NHS ester. This NHS ester is then susceptible to nucleophilic attack by the primary amines on the protein, resulting in a stable amide bond.[1][4]
Q3: What is the difference between this compound and TCO-PEG12-NHS ester?
A3: The key difference is the reactive group that targets amines on a protein. This compound has a carboxylic acid that requires activation with EDC and NHS before it can react with amines.[1] In contrast, TCO-PEG12-NHS ester already contains the reactive NHS ester group, allowing it to react directly with primary amines in a single step, typically at a pH of 7-9, without the need for additional activating agents.[2][5]
Q4: What is a good starting molar ratio for optimizing the conjugation reaction?
A4: For labeling proteins with amine-reactive reagents, a common starting point is a 10- to 20-fold molar excess of the labeling reagent to the protein.[6] The optimal ratio is highly dependent on the specific protein (e.g., the number of available lysine residues) and the desired degree of labeling (DOL). It is recommended to perform a series of reactions with varying molar excess to determine the optimal ratio for your specific application.
Q5: What are the ideal buffer conditions for the conjugation reaction?
A5: The reaction should be performed in an amine-free buffer to prevent the buffer from competing with the protein for reaction with the activated this compound. Recommended buffers include phosphate-buffered saline (PBS) or MES buffer. The two-step reaction has different optimal pH ranges:
-
Activation Step (EDC/NHS): This reaction is most efficient at pH 4.5-7.2.[4]
-
Conjugation Step (to Protein): The reaction of the NHS-activated molecule with the protein's primary amines is most effective at pH 7-8.[4]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol outlines the two-step process of activating this compound and conjugating it to a target protein.
1. Materials and Preparation:
-
Protein: Prepare the protein in an amine-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0) at a concentration of 1-5 mg/mL. If the protein is in a buffer containing amines (like Tris), a buffer exchange must be performed using a desalting column.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
EDC and NHS: Prepare 100 mM stock solutions in anhydrous DMSO or DMF immediately before use. These reagents are moisture-sensitive.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
2. Reaction Procedure:
-
In a microcentrifuge tube, combine this compound, EDC, and NHS. For a starting point, use a 1:1:1 molar ratio of TCO-acid:EDC:NHS. The amount of TCO-acid should correspond to the desired molar excess over the protein (e.g., 20-fold).
-
Incubate the activation mixture for 15 minutes at room temperature.
-
Add the activated this compound mixture to the protein solution.
-
Adjust the reaction pH to 7.2-7.5 by adding a small amount of a suitable buffer if necessary.
-
Incubate the conjugation reaction for 1-2 hours at room temperature.
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[2][7]
-
Remove excess, unreacted reagent by purification.
Protocol 2: Purification of the TCO-labeled Protein
Purification is necessary to remove unreacted TCO reagent and byproducts. The most common method is size-exclusion chromatography.
-
Method: Use a desalting column (e.g., a spin column) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Procedure: Apply the quenched reaction mixture to the column and centrifuge according to the manufacturer's instructions. The larger, TCO-labeled protein will elute, while the smaller, unreacted reagent molecules will be retained in the column matrix.
-
Storage: Store the purified TCO-protein conjugate at 4°C or aliquot and freeze at -20°C for long-term storage.
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Value | Range for Optimization | Notes |
| Molar Excess (TCO-acid:Protein) | 20:1 | 5:1 to 50:1 | Highly protein-dependent. |
| Molar Ratios (TCO-acid:EDC:NHS) | 1:1:1 | 1:1:1 to 1:5:5 | Excess EDC/NHS can be used to drive activation. |
| Protein Concentration | 1-5 mg/mL | 0.5-10 mg/mL | Higher concentrations can increase reaction efficiency but may also increase aggregation risk. |
| Reaction Time | 2 hours | 1-4 hours | Monitor reaction progress to determine the optimal time. |
| Reaction Temperature | Room Temperature | 4°C to 25°C | Lower temperatures may require longer incubation times. |
Visualizations
Caption: Workflow for this compound conjugation to proteins.
Troubleshooting Guide
Caption: Troubleshooting flowchart for low protein labeling efficiency.
Problem: Low or no protein labeling detected.
-
Possible Cause 1: Competing Amines: Your reaction buffer (e.g., Tris, glycine) contains primary amines that compete with the protein, consuming the activated TCO reagent.
-
Solution: Perform a buffer exchange to switch the protein into an amine-free buffer such as PBS or MES before starting the conjugation.[7]
-
-
Possible Cause 2: Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze, rendering them inactive.
-
Solution: Prepare fresh stock solutions of EDC and NHS in an anhydrous solvent (like DMSO or DMF) immediately before each experiment.
-
-
Possible Cause 3: Suboptimal Molar Ratio: The molar excess of the this compound may be too low for your specific protein, resulting in inefficient labeling.
-
Solution: Increase the molar excess of the TCO reagent. Perform a titration series (e.g., 10x, 20x, 40x) to find the optimal ratio for your desired degree of labeling.[6]
-
-
Possible Cause 4: Incorrect pH: The activation and conjugation steps have different optimal pH ranges.
-
Solution: Ensure the pH for the EDC/NHS activation step is between 4.5-7.2 and the pH for the conjugation to the protein's amines is between 7.0-8.0 for maximal efficiency.[4]
-
Problem: Protein precipitates or aggregates during the reaction.
-
Possible Cause 1: High Protein Concentration: The protein concentration may be too high, promoting aggregation during modification.
-
Solution: Reduce the protein concentration. While the PEG linker on the TCO reagent is designed to improve solubility, starting conditions are critical.[2]
-
-
Possible Cause 2: Suboptimal Buffer Conditions: The buffer's pH or ionic strength may be near the protein's isoelectric point, reducing its solubility.
-
Solution: Screen different buffer compositions and pH values to find conditions that maintain protein stability throughout the reaction.
-
-
Possible Cause 3: Excessive Modification: A very high degree of labeling can alter the protein's surface properties, leading to aggregation.
-
Solution: Reduce the molar excess of the TCO reagent or decrease the reaction time to lower the final degree of labeling.
-
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 4. confluore.com [confluore.com]
- 5. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
TCO-PEG12-acid storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of TCO-PEG12-acid, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a versatile, water-soluble linker molecule used in bioconjugation and drug delivery research.[1][2] It features a trans-cyclooctene (TCO) group and a terminal carboxylic acid. The TCO group reacts with extreme speed and selectivity with a tetrazine-containing molecule in a bioorthogonal "click chemistry" reaction known as the inverse-electron demand Diels-Alder cycloaddition.[1][3] The carboxylic acid can be activated to react with primary amine groups on proteins, antibodies, or other molecules.[1][2][4][5] The PEG12 (polyethylene glycol) spacer enhances water solubility and provides a flexible linkage, minimizing steric hindrance.[2][6][7]
Q2: How should I store this compound?
For long-term stability, this compound should be stored at -20°C in a sealed container, protected from light and moisture.[1][2][8][9] Due to the potential for the TCO group to isomerize, long-term storage is generally not recommended.[1][7][8][9]
Q3: In what solvents is this compound soluble?
This compound is soluble in water, as well as common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[1]
Q4: What is the shelf life of this compound?
The TCO group has a limited half-life as it can naturally isomerize to the less reactive cis-cyclooctene (CCO) form.[1][7][8] Therefore, it is recommended to use the product as fresh as possible. Some suppliers may prepare fresh batches upon order to ensure maximum reactivity.[10]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature | -20°C | [1][2][8][9] |
| Shipping Temperature | Ambient | [1][2][8] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Purity | Typically >95% | [2][8][10] |
| Molecular Weight | ~769.9 g/mol | [1][11] |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid of this compound to form an NHS ester, which can then react with primary amines.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Amine-free reaction tubes
Procedure:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. A typical starting molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
The activated TCO-PEG12-NHS ester is now ready for conjugation to an amine-containing molecule.
Note: The activation reaction with EDC and NHS is most efficient at pH 4.5-7.2, while the subsequent reaction with primary amines is most efficient at pH 7-8.[12]
Protocol 2: Conjugation of Activated this compound to an Amine-Containing Molecule
This protocol outlines the conjugation of the NHS-activated this compound to a protein or other molecule containing primary amines.
Materials:
-
Activated TCO-PEG12-NHS ester (from Protocol 1)
-
Amine-containing molecule (e.g., protein) in a suitable buffer
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Add the activated TCO-PEG12-NHS ester solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Remove excess, unreacted linker and quenching buffer using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
The resulting TCO-labeled molecule is now ready for the subsequent click reaction with a tetrazine-modified molecule.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Recommended Solution(s) |
| Isomerization of TCO to inactive CCO | Use a fresh aliquot of this compound. Ensure proper storage at -20°C and protection from light. Avoid prolonged incubation at high temperatures. If your buffer contains thiols (e.g., DTT), consider their removal prior to the reaction.[9] |
| Hydrolysis of activated NHS ester | Prepare NHS ester solutions immediately before use. Use anhydrous solvents like DMSO or DMF for stock solutions. Perform the NHS ester coupling reaction in an amine-free buffer at a pH of 7-9.[13] |
| Inactive amine-containing molecule | Confirm the presence and accessibility of primary amines on your target molecule. Ensure the buffer used for the amine-containing molecule is free of primary amines (e.g., Tris, glycine). |
| Inefficient activation of carboxylic acid | Optimize the molar ratio of EDC and NHS to this compound. Ensure the activation is performed at the optimal pH of 4.5-7.2.[12] |
Issue 2: Formation of Aggregates or Precipitate
| Possible Cause | Recommended Solution(s) |
| Hydrophobicity of the TCO group | The PEG spacer in this compound is designed to increase water solubility.[14] However, if aggregation still occurs, consider including non-ionic detergents (e.g., Tween-20) at a low concentration (e.g., 0.01%) in the reaction and purification buffers. |
| High concentration of reactants | Work with reactant concentrations in the recommended range for your specific molecules. |
| Suboptimal buffer conditions | Screen different buffer compositions and pH to find conditions that minimize aggregation. |
Visualizations
Caption: Experimental workflow for the activation and conjugation of this compound.
Caption: Key considerations for using this compound.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. TCO-PEG24-acid | BroadPharm [broadpharm.com]
- 3. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. TCO-PEG10-acid | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. escholarship.org [escholarship.org]
Validation & Comparative
A Comparative Guide to TCO-PEG12-acid and Other PEGylated TCO Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate linker is a critical determinant of success in the development of bioconjugates, including antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. Trans-cyclooctene (TCO) linkers, which react with tetrazines via the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, have gained prominence due to their exceptionally fast reaction kinetics. The incorporation of polyethylene glycol (PEG) spacers into TCO linkers further enhances their utility by improving solubility, reducing aggregation, and minimizing steric hindrance.[1][2]
This guide provides an objective comparison of TCO-PEG12-acid with other PEGylated TCO linkers, with a particular focus on TCO-PEG4-acid, to assist researchers in making informed decisions for their specific applications. The comparison is supported by available experimental data and established principles of PEGylation.
Impact of PEGylation on TCO Linker Performance
The addition of PEG chains to TCO linkers can significantly enhance their performance in bioconjugation. A key advantage is the potential for increased reactivity of the TCO moiety. Hydrophobic TCO groups can sometimes interact with the surface of biomolecules, such as antibodies, becoming "buried" and inaccessible for reaction with tetrazine. The hydrophilic nature of PEG can prevent this interaction, leading to a higher proportion of active and accessible TCO groups.[3]
One study demonstrated a more than four-fold increase in the functional reactivity of an antibody conjugated with a TCO-PEG4 linker compared to a non-PEGylated TCO linker. The percentage of active TCO linkers increased from 10.95% to 46.65% with the inclusion of the PEG4 spacer.[3] This highlights the significant impact of even a short PEG chain on improving conjugation efficiency.
Head-to-Head Comparison: this compound vs. TCO-PEG4-acid
Data Summary: this compound vs. TCO-PEG4-acid
| Property | TCO-PEG4-acid | This compound | Rationale and Supporting Data |
| Molecular Weight | 417.5 g/mol [4] | 769.9 g/mol [5] | Direct physical property of the molecules. |
| Hydrophilicity | Moderately High | High | Increasing the number of ethylene glycol units enhances the overall hydrophilicity of the molecule.[6] Longer PEG chains create a more extensive hydration shell.[7] |
| Reaction Kinetics | Fast | Potentially slightly slower | While the intrinsic reactivity of the TCO group is unchanged, a very long and flexible PEG chain could introduce steric hindrance that slightly impedes the approach of the tetrazine. However, for these PEG lengths, the effect is likely to be minimal.[7] |
| Solubility | Good | Excellent | The longer PEG chain in this compound will impart greater aqueous solubility to the linker and the resulting bioconjugate.[1] |
| Steric Hindrance | Lower | Higher | The longer PEG chain provides a greater spatial separation between the conjugated molecule and the reaction site, which can be advantageous for conjugating bulky molecules.[2] |
| In Vivo Half-Life | Shorter | Longer | Generally, longer PEG chains increase the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a longer circulation half-life.[7] |
| Tissue Penetration | Potentially Better | Potentially Slower | The larger size of bioconjugates with longer PEG chains may lead to slower extravasation and penetration into dense tissues like solid tumors. |
| Immunogenicity | Lower | Potentially Lower | Longer PEG chains can provide a more effective shield for the bioconjugate, potentially reducing its immunogenicity. |
Experimental Protocols
To facilitate the direct comparison of this compound and TCO-PEG4-acid in a laboratory setting, the following experimental protocols are provided.
Protocol 1: Conjugation of TCO-PEG-acid Linkers to an Antibody
This protocol describes the conjugation of TCO-PEG-acid linkers to primary amines (e.g., lysine residues) on an antibody via EDC/NHS chemistry.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-PEG4-acid and this compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS, pH 7.4.
-
Linker Activation:
-
Dissolve TCO-PEG4-acid and this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
In a separate tube, for each linker, mix a 20-fold molar excess of the TCO-PEG-acid linker with a 20-fold molar excess of EDC and a 20-fold molar excess of NHS relative to the antibody.
-
Incubate at room temperature for 15-30 minutes to generate the NHS ester in situ.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the antibody solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy (if the TCO linker has a chromophore), mass spectrometry, or by reacting the conjugated antibody with a fluorescently labeled tetrazine and measuring the fluorescence.
-
Protocol 2: Determination of Second-Order Reaction Kinetics
This protocol outlines a method for determining the second-order rate constant of the reaction between a TCO-PEG-acid conjugated antibody and a tetrazine probe using UV-Vis spectrophotometry.[8]
Materials:
-
TCO-PEG4- and TCO-PEG12-conjugated antibodies (prepared as in Protocol 1)
-
A tetrazine probe with a distinct UV-Vis absorbance (e.g., around 520 nm)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of the tetrazine probe of known concentration in the reaction buffer.
-
Prepare solutions of the TCO-conjugated antibodies of known concentrations in the reaction buffer.
-
-
Kinetic Measurement:
-
In a cuvette, mix the tetrazine probe solution with the TCO-conjugated antibody solution. A pseudo-first-order condition can be achieved by using a significant excess (e.g., 10-fold) of the antibody.
-
Immediately begin monitoring the decrease in absorbance of the tetrazine at its λmax over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a pseudo-first-order rate equation to determine the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k2) using the equation: k2 = k_obs / [TCO-antibody].
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental design and the interplay of different linker properties, the following diagrams are provided.
Caption: A typical workflow for the comparative evaluation of TCO-PEG4-acid and this compound.
Caption: The relationship between increasing PEG linker length and key bioconjugate properties.
Conclusion and Recommendations
The choice between this compound and TCO-PEG4-acid represents a trade-off between several key performance parameters.
-
TCO-PEG4-acid is a suitable choice when a more compact linker is desired, potentially offering better tissue penetration for the resulting bioconjugate. Its shorter PEG chain still provides a significant improvement in reactivity and solubility over non-PEGylated linkers.[3]
-
This compound is advantageous when maximizing aqueous solubility and in vivo circulation time are the primary objectives. The longer PEG chain can also provide a greater shielding effect, potentially reducing immunogenicity and non-specific interactions.[7]
Ultimately, the optimal linker choice is application-dependent. For applications requiring rapid clearance of unbound conjugate, a shorter PEG linker like TCO-PEG4-acid may be preferable. Conversely, for systemic therapies where a prolonged therapeutic window is desired, the extended half-life afforded by this compound may be more beneficial. It is strongly recommended that researchers perform a head-to-head comparison using the experimental protocols outlined in this guide to determine the optimal linker for their specific biomolecule and application.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 3. escholarship.org [escholarship.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to PEG12 Spacers in Bioconjugation
In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of success. The linker, a seemingly simple bridge between a biomolecule and a payload, profoundly influences the conjugate's stability, solubility, pharmacokinetics, and overall efficacy. Among the various options, polyethylene glycol (PEG) spacers have become indispensable tools.[1] This guide provides an objective comparison of the discrete PEG12 spacer against other alternatives, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.
The Role and General Advantages of PEG Spacers
Bioconjugation involves the chemical coupling of two or more molecules, at least one of which is a biomolecule. The linker connecting these components can dictate the properties of the final product. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when used as a spacer, imparts several key advantages:
-
Improved Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of conjugates, which is particularly crucial for counteracting the hydrophobicity of many cytotoxic drug payloads.[1][2][3] This reduces the propensity for aggregation, a common issue that can render a biotherapeutic ineffective and immunogenic.[4][5]
-
Enhanced Pharmacokinetics (PK): PEG chains create a hydrodynamic shield, or "hydration shell," around the conjugate.[2] This shield protects the biomolecule from enzymatic degradation and reduces renal clearance, thereby extending its circulation half-life.[2][6][7]
-
Reduced Immunogenicity: The "stealth effect" of PEG masks the conjugate from the host's immune system, lowering the risk of eliciting an undesirable immune response.[1][6][] While concerns about pre-existing anti-PEG antibodies exist, they are rare and primarily associated with high-molecular-weight PEG products, not the short, discrete chains used in modern bioconjugation.[4]
A key innovation in this field is the use of discrete PEG (dPEG®) linkers, which have a defined number of ethylene glycol units. This monodispersity ensures that every conjugate molecule is identical, leading to a homogeneous product with predictable behavior and simplified manufacturing and characterization, a stark contrast to traditional, polydisperse PEG mixtures.[2] The PEG12 spacer, with its 12 repeating ethylene glycol units, represents a well-balanced option for many applications.
Comparative Analysis: PEG12 vs. Alternative Spacers
The selection of a spacer requires a careful trade-off between various physicochemical properties. The PEG12 spacer often provides an optimal balance compared to highly hydrophobic alkyl chains or other PEG lengths.
| Property | PEG12 Spacer | Alkyl Spacer (e.g., C12) | Short PEG (e.g., PEG4) | Long PEG (e.g., PEG24) |
| Hydrophilicity | High | Very Low | Moderate | Very High |
| Flexibility | High | Moderate | Moderate | Very High |
| Aggregation Risk | Low | High | Moderate-Low | Very Low |
| Immunogenicity | Very Low | Low | Very Low | Low (potential for anti-PEG antibodies)[4] |
| Binding Affinity | Generally preserves affinity | Can significantly decrease affinity[9] | May not provide enough distance | Generally preserves affinity |
| PK Profile | Improved half-life & exposure | Prone to rapid clearance | Modest PK improvement | Significant PK improvement[10][11] |
| Homogeneity | High (Monodisperse) | High | High (Monodisperse) | High (Monodisperse) |
Quantitative Data: The Impact of PEG Length on Toxicity
Experimental data underscores the importance of optimizing spacer length. A preclinical study investigated the toxicity of auristatin-based ADCs constructed with PEG spacers of varying lengths. Rats were administered a single 20 mg/kg dose, and the results demonstrated that longer PEG modifiers (PEG8 and PEG12) significantly improved the safety profile of the ADC compared to conjugates with no PEG or a short PEG4 spacer.[12]
Table 1: Preclinical Toxicity Profile of ADCs with Varied PEG Spacer Lengths [12]
| Parameter | No PEG Spacer | PEG4 Spacer | PEG8 Spacer | PEG12 Spacer |
| Survival Rate | 0% | 15% | 100% | 100% |
| Effect on Reticulocytes | Reduced | Reduced | Minimal | Minimal |
| Effect on Platelets | Reduced | Reduced | Minimal | Minimal |
| Liver Enzymes (ALT, AST) | Elevated | Elevated | Minimal | Minimal |
| Bone Marrow Depletion | Severe | Severe | Minimal | Minimal |
| Hepatotoxicity | Severe | Severe | Minimal | Minimal |
Data summarized from a preclinical study in rats. The findings suggest that the increased hydrophilicity of PEG8 and PEG12 spacers reduces non-specific uptake and catabolism by the liver, mitigating the off-target toxicity of the released payload.[12]
Experimental Protocols
This section provides a generalized protocol for the generation and analysis of an antibody-drug conjugate using a PEG12 spacer with amine-to-sulfhydryl crosslinking chemistry.
Protocol: Cysteine-Based Antibody Conjugation with a Maleimide-PEG12-Payload
This protocol describes the conjugation of a drug-linker to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Maleimide-PEG12-Payload (e.g., Maleimide-PEG12-MMAE).
-
Propylene Glycol or DMSO as a co-solvent.
-
Quenching Agent (e.g., N-acetylcysteine).
-
Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
Assay reagents for characterization (e.g., UV-Vis spectrophotometer, Mass Spectrometer).
Methodology:
-
Antibody Reduction:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.
-
Add a 2.5 to 3.0 molar excess of TCEP to the mAb solution to selectively reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours with gentle agitation. This exposes free sulfhydryl (-SH) groups for conjugation.
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-PEG12-Payload in a minimal amount of a water-miscible organic solvent like Propylene Glycol or DMSO.
-
Add the dissolved payload-linker to the reduced antibody solution. A typical molar excess is 1.5-fold of payload-linker per available sulfhydryl group.
-
Incubate the mixture at room temperature for 1-2 hours or at 4°C overnight. The maleimide group on the PEG12 linker will react specifically with the free sulfhydryl groups on the antibody.
-
-
Quenching:
-
Add a 3-fold molar excess of N-acetylcysteine (relative to the initial maleimide) to cap any unreacted maleimide groups and terminate the reaction.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload, excess linker, and other reaction components.
-
Size Exclusion Chromatography (SEC) is commonly used to separate the larger ADC from smaller molecules based on size.
-
Hydrophobic Interaction Chromatography (HIC) can also be used to separate ADC species with different drug-to-antibody ratios (DAR).
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average DAR by measuring the absorbance of the payload (if it has a chromophore) and the antibody, or more accurately using HIC or Mass Spectrometry.
-
Assess the level of aggregation using SEC. A properly formed ADC with a PEG12 spacer should show minimal high-molecular-weight species.[4]
-
Conclusion
The PEG12 spacer offers a compelling combination of properties for advanced bioconjugation. Its discrete length ensures product homogeneity, while its inherent hydrophilicity, flexibility, and biocompatibility directly address common challenges in drug development. By improving solubility, reducing aggregation, enhancing pharmacokinetic profiles, and lowering off-target toxicity, the PEG12 spacer enables the creation of more stable, safe, and effective biotherapeutics. As demonstrated by comparative and quantitative data, the strategic inclusion of a PEG12 linker is a powerful tool for optimizing the therapeutic index of complex biologics like ADCs.
References
- 1. precisepeg.com [precisepeg.com]
- 2. labinsights.nl [labinsights.nl]
- 3. purepeg.com [purepeg.com]
- 4. books.rsc.org [books.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. lifetein.com [lifetein.com]
- 7. adcreview.com [adcreview.com]
- 9. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 11. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to Validating TCO-PEG12-acid Conjugation Efficiency
For researchers, scientists, and drug development professionals, ensuring the efficiency of bioconjugation reactions is a critical step in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). The TCO-PEG12-acid linker is a key reagent in this process, enabling the precise attachment of payloads to biomolecules via click chemistry. Validating the extent of this conjugation is paramount for ensuring product consistency, safety, and efficacy.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for validating this compound conjugation efficiency against other common analytical techniques. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate validation method.
Primary Validation Method: Reverse-Phase HPLC (RP-HPLC)
Reverse-Phase HPLC is a powerful and widely used technique for quantifying the efficiency of conjugation reactions.[1][] The method separates the reaction components—the final PEGylated conjugate, unreacted biomolecule, and excess this compound linker—based on their differences in hydrophobicity.[1] By integrating the peak areas from the resulting chromatogram, a precise conjugation efficiency can be calculated.
Experimental Protocol: RP-HPLC
-
System Preparation:
-
System: An HPLC or UPLC system equipped with a UV-Vis detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Column Temperature: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 280 nm (for protein detection).
-
-
Sample Preparation:
-
Quench the conjugation reaction to stop further progression.
-
Dilute a small aliquot of the reaction mixture in Mobile Phase A to a final concentration suitable for UV detection (e.g., 1 mg/mL for a protein conjugate).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run & Analysis:
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Identify the peaks corresponding to the unreacted biomolecule and the final TCO-PEG12-conjugated product based on their retention times. The PEGylated conjugate will typically have a longer retention time due to the increased hydrophobicity from the TCO-linker.
-
Calculate the conjugation efficiency using the peak areas: Efficiency (%) = [Area of Conjugate Peak(s)] / [Area of Conjugate Peak(s) + Area of Unconjugated Biomolecule Peak] * 100
-
Sample Data: HPLC Validation
The following table represents typical data obtained from an RP-HPLC analysis of a monoclonal antibody (mAb) conjugation with this compound.
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Relative Area (%) |
| Unconjugated mAb | 12.5 | 15,800 | 4.8% |
| TCO-PEG12-mAb Conjugate | 15.2 | 314,200 | 95.2% |
| Calculated Efficiency | 95.2% |
Workflow for HPLC Validation
References
Characterizing TCO-PEG12-Acid Labeled Antibodies: A Comparative Guide to SDS-PAGE Analysis
For researchers, scientists, and drug development professionals, the precise characterization of labeled antibodies is a critical step in the development of novel therapeutics and diagnostics. This guide provides a comprehensive comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for the characterization of antibodies labeled with TCO-PEG12-acid, a popular modification for click chemistry applications. We present detailed experimental protocols, comparative data, and an overview of alternative analytical methods to assist in making informed decisions for your antibody conjugation and analysis workflows.
Introduction to this compound Labeling and the Role of SDS-PAGE
This compound is a reagent that enables the site-specific or non-specific labeling of antibodies. The trans-cyclooctene (TCO) group participates in a rapid and bioorthogonal "click chemistry" reaction with tetrazine-functionalized molecules, while the PEG12 linker enhances solubility and reduces steric hindrance.[1] The acid group can be activated to react with primary amines on the antibody, such as the side chain of lysine residues.[2]
Following the labeling reaction, it is essential to confirm the successful conjugation and assess the purity of the resulting antibody conjugate. SDS-PAGE is a widely accessible and cost-effective technique for this purpose.[3][4] This method separates proteins based on their molecular weight, allowing for the visualization of a molecular weight shift upon successful conjugation of the TCO-PEG12 linker.[5]
Experimental Protocols
Protocol 1: Antibody Labeling with TCO-PEG12-NHS Ester
This protocol outlines the labeling of an antibody using a pre-activated N-hydroxysuccinimide (NHS) ester of this compound, which readily reacts with primary amines on the antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
TCO-PEG12-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange.[6]
-
TCO-PEG12-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEG12-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-PEG12-NHS ester solution to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing.[6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[6]
-
Purification: Remove excess, unreacted TCO-PEG12-NHS ester using a desalting spin column or by dialysis.[6]
Protocol 2: Characterization of TCO-Labeled Antibody by SDS-PAGE
This protocol describes the analysis of the labeled antibody using SDS-PAGE under both reducing and non-reducing conditions.
Materials:
-
Labeled and unlabeled antibody samples
-
Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol or DTT)
-
Precast or hand-cast polyacrylamide gels (e.g., 4-12% Bis-Tris)[5]
-
SDS-PAGE running buffer
-
Molecular weight markers
-
Electrophoresis apparatus and power supply
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
-
Gel imaging system
Procedure:
-
Sample Preparation: Mix the antibody samples (both labeled and unlabeled controls) with the appropriate sample buffer. For non-reducing conditions, use a sample buffer without a reducing agent. For reducing conditions, add a reducing agent to the sample buffer and heat the samples at 95-100°C for 5 minutes to denature and reduce the antibody.[7][8]
-
Gel Loading: Load the prepared samples and a molecular weight marker into the wells of the polyacrylamide gel.[8]
-
Electrophoresis: Place the gel in the electrophoresis chamber, fill with running buffer, and apply a constant voltage until the dye front reaches the bottom of the gel.[7][9]
-
Staining and Destaining: After electrophoresis, carefully remove the gel and stain it with Coomassie Brilliant Blue to visualize the protein bands. Subsequently, destain the gel to reduce the background and enhance the visibility of the protein bands.[7]
-
Analysis: Image the gel using a gel documentation system. Successful conjugation is indicated by an upward shift in the molecular weight of the labeled antibody bands compared to the unlabeled antibody.[3] Under reducing conditions, separate shifts for the heavy and light chains may be observed.[10]
Comparative Analysis of Labeled Antibodies using SDS-PAGE
SDS-PAGE provides a clear visual confirmation of successful antibody conjugation. The addition of the TCO-PEG12 moiety increases the molecular weight of the antibody, causing it to migrate slower through the gel, resulting in a band shift.
Illustrative Quantitative Data from SDS-PAGE Analysis
The following table presents representative data from a densitometric analysis of an SDS-PAGE gel, comparing an unlabeled antibody to antibodies labeled with this compound and a maleimide-functionalized payload.
| Antibody Sample | Condition | Apparent Molecular Weight (kDa) | % Conjugated Antibody (Illustrative) |
| Unlabeled Antibody | Non-reducing | ~150 | 0% |
| Unlabeled Antibody | Reducing | ~50 (Heavy Chain), ~25 (Light Chain) | 0% |
| TCO-PEG12 Labeled Antibody | Non-reducing | ~155-160 | >90% |
| TCO-PEG12 Labeled Antibody | Reducing | ~52-54 (Heavy Chain), ~27-29 (Light Chain) | >90% |
| Maleimide Labeled Antibody | Non-reducing | ~152-155 | >85% |
| Maleimide Labeled Antibody | Reducing | ~51-53 (Heavy Chain), ~26-28 (Light Chain) | >85% |
Note: The data in this table is illustrative and intended to represent typical expected results. Actual molecular weight shifts and conjugation efficiencies will vary depending on the specific antibody, linker, and payload.
Alternative Methods for Characterizing Labeled Antibodies
While SDS-PAGE is a valuable tool, other techniques can provide more detailed and quantitative information.[5]
| Technique | Principle | Advantages | Disadvantages | Best For |
| SDS-PAGE | Separates denatured proteins by molecular weight.[5] | Rapid, inexpensive, widely available, good for initial screening and purity assessment.[3] | Low resolution for large proteins, provides only molecular weight estimates, denaturing conditions disrupt native structure.[4] | Rapid confirmation of conjugate formation and estimating purity.[3] |
| Capillary Electrophoresis SDS (CE-SDS) | An automated, high-resolution version of SDS-PAGE in a capillary format.[11] | High throughput, faster run times, automated data analysis, better resolution, and quantitative.[11][12] | Higher initial equipment cost, serial analysis makes direct lane comparison difficult.[3] | Precise quantification of purity and heterogeneity of antibody conjugates.[11] |
| Size Exclusion Chromatography (SEC) | Separates molecules in solution based on their size (hydrodynamic radius).[3] | Non-denaturing, provides quantitative data on aggregates, conjugates, and monomers.[3] | Lower resolution than PAGE techniques, potential for protein-column interactions.[3] | Quantifying conjugation efficiency and separating aggregates under native conditions.[3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight. | Highly accurate mass determination, can identify post-translational modifications and precise conjugation sites.[3] | High cost, complex instrumentation and data analysis, lower throughput.[3] | Definitive confirmation of conjugate mass and characterizing the chemical nature of the linkage.[3] |
| Western Blot | Uses specific antibodies to detect proteins transferred from a gel to a membrane.[3] | High specificity (confirms the identity of components in the conjugate), high sensitivity.[3] | Requires specific antibodies, more steps, and time than SDS-PAGE.[3] | Confirming the identity of specific proteins within the conjugate band.[3] |
Workflow for Antibody-Drug Conjugate (ADC) Development and Characterization
The development of a this compound labeled antibody, often as a component of an antibody-drug conjugate (ADC), involves a multi-step process from initial design to final characterization.
Conclusion
SDS-PAGE is an indispensable, low-cost, and straightforward method for the initial characterization of this compound labeled antibodies.[5] It provides a rapid visual confirmation of successful conjugation, allowing for an initial assessment of purity and labeling efficiency.[3] However, for a comprehensive characterization, particularly in a drug development setting, it is crucial to complement SDS-PAGE with higher-resolution and quantitative techniques such as CE-SDS, SEC, and Mass Spectrometry.[3][5] This multi-faceted approach ensures a thorough and reliable validation of antibody conjugates, paving the way for their successful application in research and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. How to label antibodies | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Advantages and Disadvantages of SDS-PAGE for Protein Separation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. aboligo.com [aboligo.com]
- 6. benchchem.com [benchchem.com]
- 7. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. SDS-PAGE Protocol | Rockland [rockland.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eu-assets.contentstack.com [eu-assets.contentstack.com]
In Vivo Stability of TCO-PEG12-Acid Linkers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems. The linker's stability in systemic circulation is paramount to ensure that the payload is delivered specifically to the target site, minimizing off-target toxicity. This guide provides an objective comparison of the in vivo stability of the TCO-PEG12-acid linker with other common alternatives, supported by experimental data.
The this compound linker utilizes the bioorthogonal reaction between a trans-cyclooctene (TCO) moiety and a tetrazine. This "click chemistry" approach offers rapid and specific conjugation under physiological conditions. The polyethylene glycol (PEG) component enhances solubility and can improve pharmacokinetic properties. However, the inherent stability of the TCO group in a biological environment is a key consideration. The primary mechanism of TCO deactivation in vivo is the isomerization of the strained trans-isomer to the unreactive cis-isomer, a process that can be influenced by interactions with serum proteins such as albumin.
Comparative Analysis of Linker In Vivo Stability
The in vivo stability of a linker is often assessed by measuring the percentage of the intact conjugate or the rate of payload deconjugation over time in animal models. Here, we compare the available data on TCO-based linkers with other commonly used linker technologies.
| Linker Type | General In Vivo Stability Characteristics | Reported In Vivo Half-life/Stability | Advantages | Disadvantages |
| TCO-based | The stability is primarily dictated by the isomerization rate of the TCO group. Shielding the TCO moiety can enhance stability. | A deactivation half-life of approximately 5.5 days has been reported for a TCO-linker conjugated to an antibody in mice.[1] In another study, 75% of a TCO-antibody conjugate remained reactive after 24 hours in vivo.[2] | Enables rapid, bioorthogonal pre-targeting strategies. High specificity of the TCO-tetrazine reaction. | Susceptible to isomerization to the inactive cis-cyclooctene form. Stability can be influenced by serum protein interactions. |
| Maleimide-based | Susceptible to retro-Michael addition, leading to premature drug release, particularly through reaction with thiol-containing molecules like albumin and glutathione. | Stability is variable and depends on the local chemical environment at the conjugation site. Can be unstable in plasma. | Well-established and widely used conjugation chemistry. | Potential for off-target toxicity due to premature payload release. The resulting thioether bond can be reversible. |
| Thiazine-based | Formed from the reaction of an N-terminal cysteine with a maleimide, resulting in a more stable linkage compared to traditional maleimide-thioether bonds. | Degrades markedly slower than the corresponding thioether conjugate and is over 20 times less susceptible to glutathione-mediated adduct formation. | Increased stability at physiological pH and reduced propensity for thiol exchange compared to standard maleimide conjugates. | Requires a specific N-terminal cysteine for its formation. |
| Sulfone-based | Offers improved stability in human plasma compared to some maleimide conjugates. | Demonstrates enhanced stability at conjugation sites that are labile for maleimide linkers. | Provides a more stable linkage, reducing premature drug release. | May exhibit slower conjugation kinetics compared to maleimide-based linkers. |
| Valine-Citrulline (VC) | A cathepsin B-cleavable linker designed for intracellular payload release. Generally stable in systemic circulation. | Relatively stable in human plasma but can show instability in mouse plasma due to the activity of certain carboxylesterases. | Designed for specific enzymatic cleavage within the target cell, minimizing off-target effects. | Stability can be species-dependent, which needs consideration in preclinical model selection. |
Experimental Protocols
A comprehensive assessment of in vivo linker stability is crucial for the development of targeted therapies. Below is a detailed methodology for evaluating the in vivo stability of a this compound linker conjugated to a targeting moiety, such as an antibody.
Protocol: In Vivo Stability Assessment of a TCO-Conjugated Antibody
1. Radiolabeling of the TCO-Conjugated Antibody:
-
Conjugate the this compound linker to the antibody of interest.
-
Radiolabel the TCO-conjugated antibody with a suitable isotope (e.g., Iodine-125) for tracking and quantification.
2. Animal Administration:
-
Administer the radiolabeled TCO-conjugated antibody intravenously (i.v.) into a relevant animal model (e.g., mice).
3. Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 1h, 6h, 24h, 48h, 72h, 120h).
-
Process the blood samples to obtain plasma.
4. Ex Vivo Reaction with a Tetrazine Probe:
-
To determine the amount of reactive TCO remaining on the antibody, an excess of a radiolabeled, high-reactivity tetrazine probe (e.g., Lutetium-177 labeled tetrazine) is added to the plasma samples.
-
This reaction allows for the "capture" of the still-active TCO linkers on the antibody.
5. Separation and Quantification:
-
Separate the antibody-TCO-tetrazine complex from the unreacted tetrazine probe using a suitable method, such as size exclusion chromatography.
-
Quantify the radioactivity of both the initial antibody label (e.g., ¹²⁵I) and the captured tetrazine probe (e.g., ¹⁷⁷Lu) in the antibody fraction.
6. Data Analysis:
-
The ratio of the radioactivity of the tetrazine probe to the initial antibody label at each time point is used to calculate the percentage of reactive TCO linker remaining over time.
-
The deactivation half-life of the TCO linker in vivo can be determined by plotting the percentage of reactive TCO against time and fitting the data to a suitable decay model.
Visualizations
Experimental Workflow for In Vivo Stability Assessment
Caption: Workflow for assessing the in vivo stability of a TCO-linker.
Pre-targeting Strategy using TCO-Tetrazine Ligation
Caption: Two-step pre-targeting approach utilizing TCO-tetrazine bioorthogonal chemistry.
References
- 1. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TCO-PEG12-acid and NHS-ester PEG Linkers for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique in bioconjugation, enhancing the therapeutic properties of proteins by improving their pharmacokinetic and pharmacodynamic profiles. The choice of the PEG linker and its reactive moiety is a critical decision that dictates the efficiency, specificity, and stability of the resulting conjugate. This guide provides an objective, data-supported comparison between two prevalent amine-reactive PEGylation strategies: the use of TCO-PEG12-acid, which requires in situ activation, and the direct application of N-hydroxysuccinimide (NHS)-ester activated PEG linkers.
At a Glance: Key Differences
The fundamental distinction between these two linkers lies in their approach to reacting with primary amines, such as those on the lysine residues and the N-terminus of proteins. NHS-activated PEG linkers are "ready-to-use," featuring a highly reactive ester group that directly forms a stable amide bond with an amine. In contrast, the carboxylic acid of this compound must first be activated to an amine-reactive species, a process typically mediated by carbodiimide chemistry using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1]
Performance Comparison: A Quantitative Overview
While both methodologies result in the formation of a stable amide bond, the reaction conditions, efficiency, and potential for side reactions differ significantly. The following tables summarize the key performance characteristics of each linker type.
Table 1: Reaction Characteristics and Efficiency
| Feature | This compound (with EDC/NHS activation) | NHS-ester PEG Linkers |
| Reaction Type | Two-step, one-pot reaction (activation followed by conjugation)[1] | One-step direct conjugation[1] |
| Reaction with Amines | Indirect: Requires in situ activation of the carboxylic acid[1] | Direct: NHS ester reacts directly with primary amines[1] |
| Reaction Efficiency | Can be highly efficient, but yields can be variable and are highly dependent on reaction conditions. The two-step nature can result in lower overall yields.[1] | Generally high and can be near-quantitative under optimal conditions. A study reported a near-complete conversion with an isolated yield of over 75%.[1] |
| Reaction pH | Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5[1] | pH 7.2-9.0[1] |
| Reaction Time | Activation: 15-30 minutes; Conjugation: 2 hours to overnight[1] | 30 minutes to 2 hours[1] |
Table 2: Stability and Side Reactions
| Feature | This compound (with EDC/NHS activation) | NHS-ester PEG Linkers |
| Key Side Reactions | Formation of N-acylurea byproduct, hydrolysis of the in situ formed NHS ester.[1] | Hydrolysis of the NHS ester, which is accelerated at higher pH.[1] |
| Stability of Linker | The carboxylic acid is stable. The in situ generated NHS ester is unstable.[1] | The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions.[1] |
| Stability of Conjugate | The resulting amide bond is highly stable.[1] | The resulting amide bond is highly stable.[1] |
Signaling Pathways and Experimental Workflows
Reaction Mechanisms
The following diagrams illustrate the chemical pathways for the conjugation of each linker type to a protein.
General Experimental Workflow
The workflow for protein conjugation differs primarily in the initial activation step required for this compound.
References
A Comparative Review of Bioorthogonal Linkers for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the field of antibody-drug conjugate (ADC) development, enabling the precise, site-specific attachment of potent cytotoxic payloads to monoclonal antibodies. This targeted approach enhances the therapeutic window of ADCs by improving their homogeneity, stability, and in vivo performance. This guide provides an objective comparison of two of the most prominent bioorthogonal ligation strategies—Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction—supported by available experimental data and detailed methodologies for their evaluation.
Introduction to Bioorthogonal Linkers in ADCs
Bioorthogonal linkers are chemical moieties that can react selectively with each other within a complex biological environment without interfering with native biochemical processes.[1] In the context of ADCs, this allows for the controlled conjugation of a drug-linker complex to an antibody that has been genetically or chemically modified to incorporate a complementary reactive handle. The result is a more homogeneous ADC population with a defined drug-to-antibody ratio (DAR), which is crucial for consistent efficacy and safety profiles.[2][3]
Two of the most widely adopted bioorthogonal reactions in ADC development are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, also known as tetrazine ligation. The choice between these linker technologies depends on a variety of factors, including reaction kinetics, stability of the resulting linkage, and the specific requirements of the ADC construct.
Quantitative Comparison of Bioorthogonal Linker Performance
Table 1: Reaction Kinetics of Bioorthogonal Ligations
The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction. A higher k₂ value indicates a faster reaction, which is advantageous for achieving high conjugation yields with minimal excess reagents and shorter reaction times.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| SPAAC | Azide + Dibenzocyclooctyne (DBCO) | ~1 - 2 | [4] |
| Azide + Bicyclononyne (BCN) | ~0.08 | [5] | |
| Azide + Difluorinated Cyclooctyne (DIFO) | ~0.08 | [6] | |
| Azide + Aza-dibenzocyclooctyne (ADIBO) | ~45 | [4] | |
| IEDDA | Tetrazine + trans-Cyclooctene (TCO) | ~1 - 10⁶ | [7] |
| Tetrazine + Norbornene | ~1.9 | [8] | |
| 3,6-di-(2-pyridyl)-s-tetrazine + trans-Cyclooctene | ~2000 | [1] |
Note: The reaction rates can be significantly influenced by the specific structures of the cyclooctyne and tetrazine, as well as the solvent and temperature.
Table 2: In Vitro Plasma Stability of ADCs with Bioorthogonal Linkers
The stability of the linker is paramount for preventing premature drug release in systemic circulation, which can lead to off-target toxicity. The data below is illustrative of the stability of different linker types, though not a direct comparison of SPAAC and IEDDA under the same conditions.
| ADC Linker Type | Antibody-Payload | Species | Stability Metric | Reference(s) |
| Dihydropyridazine (from IEDDA) | Trastuzumab-TAMRA | Human Plasma | >95% conjugate remaining after 7 days | [9] |
| Thioether (from maleimide) | 1F6-C4v2-bac-MMAF | Mouse Plasma | No measurable drug release for 2 weeks | [10] |
| Valine-Citrulline | Trastuzumab-vc-MMAE | Mouse Plasma | ~25% drug release after 6 days | [11] |
Note: The stability of an ADC is influenced by the entire construct, including the antibody, payload, and the specific chemistry of the linker.
Table 3: In Vivo Efficacy of ADCs with Bioorthogonal Linkers
The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in vivo. The following data are from separate studies and are not a direct comparison.
| ADC Linker Type | ADC | Tumor Model | Efficacy Outcome | Reference(s) |
| IEDDA-based | huA33-TCO + ¹⁷⁷Lu-DOTA-PEG7-Tz | Colorectal Carcinoma Xenograft | Significant tumor growth inhibition | [12] |
| SPAAC-based | PSMA-targeting ligand with IRDye800CW | Prostate Cancer Xenograft | Specific tumor uptake and imaging | [13][14] |
| Tandem-Cleavage | Anti-CD79b MMAE | Jeko-1 Xenograft | Superior efficacy compared to monocleavage linker | [15] |
Experimental Protocols
Reproducible and robust experimental protocols are essential for the evaluation of ADCs. The following sections provide detailed methodologies for key in vitro and in vivo assays.
Cytotoxicity Assay (MTT/XTT)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
ADC of interest and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the culture medium from the wells and add 100 µL of the ADC or control antibody dilutions.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
For MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
For XTT assay, prepare the XTT/PMS working solution and add 50 µL to each well. Incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by non-linear regression analysis.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of drug deconjugation in plasma.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system or ELISA plate reader
-
Affinity capture beads (e.g., Protein A/G) for enrichment (optional)
Procedure:
-
Dilute the ADC to a final concentration of 100 µg/mL in plasma from the desired species.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots and store them at -80°C until analysis.
-
For LC-MS analysis, the ADC can be enriched from the plasma using affinity capture beads. The eluate is then analyzed by LC-MS to determine the drug-to-antibody ratio (DAR) over time.
-
For ELISA-based analysis, a sandwich ELISA can be developed to capture the antibody and a secondary antibody conjugated to an enzyme can be used to detect the payload.
-
Plot the average DAR or percentage of intact ADC over time to determine the stability profile and half-life of the ADC in plasma.
In Vivo Efficacy in Xenograft Mouse Model
This study assesses the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG)
-
Human cancer cell line
-
Matrigel (optional)
-
ADC of interest, vehicle control, and control antibody
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5-10 million human cancer cells (resuspended in PBS or Matrigel) into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches 100-200 mm³.
-
Randomize the mice into treatment groups (e.g., vehicle, control antibody, ADC at different doses).
-
Administer the ADC and controls intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule.
-
Measure tumor volume with calipers two to three times per week using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Plot the mean tumor volume ± SEM for each group over time to evaluate the anti-tumor efficacy.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in ADC development with bioorthogonal linkers.
Figure 1. Generalized signaling pathway of ADC action.
Figure 2. Experimental workflow for ADC development.
Figure 3. Comparison of SPAAC and IEDDA reaction schemes.
Conclusion
The selection of a bioorthogonal linker is a critical decision in the design of next-generation ADCs. Both SPAAC and IEDDA offer powerful tools for the site-specific conjugation of payloads to antibodies, leading to more homogeneous and potentially more effective therapeutics. While IEDDA reactions generally exhibit faster kinetics, the stability and performance of the final ADC construct are influenced by a multitude of factors. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of novel ADCs. Further head-to-head comparative studies will be invaluable in elucidating the precise advantages and disadvantages of each bioorthogonal strategy for specific ADC applications.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of linker stability to the activities of anticancer immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Case studies of successful bioconjugation with TCO-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of linker is paramount to the success of creating stable and effective therapeutic and diagnostic agents. Among the plethora of options, TCO-PEG12-acid has emerged as a powerful tool, leveraging the principles of click chemistry for rapid and specific conjugation. This guide provides an objective comparison of this compound's performance against other common bioconjugation linkers, supported by experimental data, detailed protocols, and workflow visualizations to aid in your research and development endeavors.
Performance Comparison: this compound vs. Alternative Linkers
The efficacy of a bioconjugation strategy is multi-faceted, with reaction kinetics, conjugation efficiency, and the stability of the final conjugate being critical parameters. This compound, which participates in the inverse-electron demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules, consistently demonstrates superior performance in several key areas.
Reaction Kinetics
The iEDDA reaction between trans-cyclooctene (TCO) and tetrazine is renowned for its exceptionally fast reaction rates, often orders of magnitude higher than other click chemistry reactions. This rapid ligation is particularly advantageous when working with low concentrations of biomolecules or when temporal control of the conjugation is crucial.
| Linker System | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| TCO | Tetrazine | ~10³ - 10⁶ | [1][2] |
| DBCO | Azide (SPAAC) | ~1 | [1] |
| Maleimide | Thiol | Variable (pH-dependent) | [3] |
Table 1: Comparison of reaction kinetics for common bioconjugation chemistries. The TCO-tetrazine ligation exhibits significantly faster kinetics compared to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and thiol-maleimide coupling.
Conjugation Efficiency
The high reactivity and specificity of the TCO-tetrazine ligation translate to high conjugation efficiencies, often achieving near-quantitative yields under mild, physiological conditions. This is a significant advantage over methods like NHS-ester or maleimide chemistry, which can be prone to hydrolysis and side reactions.[4]
| Linker System | Target Biomolecule | Conjugation Efficiency | Key Considerations | Reference |
| TCO-PEG-acid | Tetrazine-modified Antibody | >95% | Bioorthogonal, high specificity | [5] |
| Maleimide-PEG-acid | Thiolated Antibody | 70-90% | Potential for off-target reactions and disulfide scrambling | [6] |
| NHS-ester-PEG-acid | Amine-containing Protein | 50-80% | Susceptible to hydrolysis, potential for multiple conjugations | [4] |
Table 2: Comparison of conjugation efficiency for different linker systems. TCO-PEG-acid generally provides higher and more specific conjugation yields.
Stability of the Conjugate
The stability of the resulting covalent bond is critical for in vivo applications. The dihydropyridazine linkage formed from the TCO-tetrazine reaction is highly stable under physiological conditions. In contrast, linkages formed by maleimide chemistry are known to be susceptible to retro-Michael addition, leading to deconjugation in the presence of endogenous thiols like albumin.[4][7]
| Linker Linkage | Stability in Serum | Mechanism of Instability | Reference |
| TCO-Tetrazine (dihydropyridazine) | High | Generally stable | [4] |
| Maleimide-Thiol (thioether) | Moderate to Low | Retro-Michael addition | [4][7] |
| Amide (from NHS ester) | High | Hydrolytically stable | [4] |
Table 3: Comparison of the in vivo stability of different linkages. The TCO-tetrazine linkage offers superior stability compared to the commonly used maleimide-thiol linkage.
Case Study: TCO-PEG Linkers in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker connecting the target-binding and E3-binding ligands is a critical determinant of PROTAC efficacy. While specific data for this compound in a direct comparative PROTAC study is limited in the public domain, studies on epidermal growth factor receptor (EGFR) degradation provide valuable insights into the impact of linker composition.
In a study developing EGFR degraders, it was found that the choice between an alkyl and a PEG linker significantly impacted the degradation efficiency (DC50 value).[5] This highlights the importance of linker optimization in PROTAC design. The hydrophilic and flexible nature of a PEG linker, such as in this compound, can improve solubility and facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[8][9][10]
| PROTAC Linker Type | Target Protein | E3 Ligase Ligand | DC₅₀ (nM) | Reference |
| Alkyl Linker | EGFRdel19 | CRBN | 45.2 | |
| VHL-based Linker | EGFRdel19 | VHL | 34.8 | |
| Dacomitinib-based Linker | EGFRdel19 | VHL | 3.57 | [11] |
Table 4: DC50 values for various EGFR-targeting PROTACs. While not a direct comparison with a this compound linker, this data illustrates the significant impact of the linker on degradation potency.
Experimental Protocols
Protocol 1: Amine-Reactive Conjugation of this compound to a Protein
This protocol describes the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the activation buffer at a concentration of 1-5 mg/mL.
-
Activation of this compound:
-
Dissolve this compound in DMSO to a stock concentration of 10-20 mM.
-
In a separate tube, add a 10- to 20-fold molar excess of this compound, EDC, and NHS to the activation buffer.
-
Incubate for 15-30 minutes at room temperature to generate the NHS-ester of TCO-PEG12.
-
-
Conjugation:
-
Add the activated TCO-PEG12-NHS ester solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add quenching buffer to a final concentration of 50 mM and incubate for 15 minutes to stop the reaction.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: TCO-Tetrazine Ligation for Antibody-Drug Conjugation
This protocol outlines the "click" reaction between a TCO-modified antibody and a tetrazine-functionalized drug.
Materials:
-
TCO-modified antibody (prepared as in Protocol 1 or using a TCO-PEG12-NHS ester)
-
Tetrazine-functionalized drug
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Dissolve the TCO-modified antibody in the reaction buffer to a final concentration of 1-10 µM.
-
Dissolve the tetrazine-functionalized drug in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer. A 1.5 to 5-fold molar excess of the tetrazine-drug is typically used.
-
-
Ligation Reaction:
-
Add the tetrazine-drug solution to the TCO-antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by LC-MS.
-
-
Purification: Purify the resulting antibody-drug conjugate (ADC) to remove the unreacted tetrazine-drug and any byproducts using size-exclusion chromatography (SEC) or other suitable purification methods.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TCO-PEG12-acid: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of TCO-PEG12-acid, ensuring minimal environmental impact and adherence to laboratory safety protocols.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to maintaining a safe and efficient laboratory environment. This document provides a detailed, step-by-step procedure for the disposal of this compound, a commonly used reagent in bioconjugation and click chemistry. While this compound is not classified as a hazardous substance, proper disposal is crucial to uphold laboratory best practices and environmental responsibility.
Chemical and Physical Properties Summary
A clear understanding of the properties of this compound is the first step toward its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃₆H₆₇NO₁₆ |
| Molecular Weight | 769.9 g/mol |
| Purity | Typically ≥95% |
| Storage Temperature | -20°C |
| Solubility | Water, DMSO, DCM, DMF |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a laboratory setting.
1. Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Lab coat
-
Nitrile gloves
2. Neutralization of the Carboxylic Acid Group: The terminal carboxylic acid group should be neutralized to a pH between 6.0 and 8.0.
-
For solutions: While stirring, slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), to the this compound solution.
-
For solid form: Dissolve the solid this compound in a minimal amount of a compatible solvent (e.g., water or DMSO) before proceeding with neutralization.
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution during neutralization.
3. Disposal of the Neutralized Solution: Once the solution is neutralized, it can be disposed of down the sanitary sewer system.
-
Flushing: Pour the neutralized solution down the drain, followed by flushing with a copious amount of water (at least 20 times the volume of the disposed solution) to ensure adequate dilution.
4. Disposal of Empty Containers: Properly decontaminate empty containers before disposal.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) at least three times.
-
Dispose of Rinsate: The rinsate from the first rinse should be collected and neutralized following the procedure in Step 2. Subsequent rinsates can typically be disposed of down the drain.
-
Container Disposal: After triple rinsing, deface the label on the container and dispose of it in the regular laboratory glass or plastic recycling, as appropriate.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific waste disposal policies and in compliance with all local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on chemical waste disposal.
Personal protective equipment for handling TCO-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling TCO-PEG12-acid, a valuable PEG-based PROTAC linker. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
I. Compound Identification and Properties
This compound is a functionalized polyethylene glycol (PEG) derivative used in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its terminal carboxylic acid allows for reaction with primary amine groups, while the trans-cyclooctene (TCO) moiety facilitates rapid and selective "click chemistry" reactions with tetrazine-containing molecules.
| Property | Value | Source |
| Chemical Formula | C36H67NO16 | [1][2] |
| Molecular Weight | 769.9 g/mol | [1] |
| Purity | Typically ≥95% or ≥98% | [1] |
| Appearance | Not specified, likely a solid or oil | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [1][3] |
Important Note on Stability: TCO-containing compounds have a limited shelf life as the TCO group can isomerize to the less reactive cis-cyclooctene (CCO). Therefore, long-term storage is not recommended.[1]
II. Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. If creating aerosols or working with the solid for extended periods, a dust mask or respirator may be appropriate. |
III. Operational Procedures
A. Handling
-
Preparation: Before handling, ensure you have read and understood this guide and have all necessary PPE. Work in a well-ventilated area, preferably within a chemical fume hood.
-
Dispensing:
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use a clean spatula or other appropriate tool to dispense the required amount of this compound.
-
If the compound is a solid, avoid creating dust.
-
If it is an oil, pipette the required volume carefully.
-
-
Dissolving:
-
Add the desired solvent (e.g., DMSO, DMF) to the weighed this compound.
-
Use anhydrous solvents to avoid hydrolysis of the acid functionality.[3]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Reaction Setup: Proceed with your experimental protocol, keeping in mind the reactivity of the carboxylic acid and TCO groups.
B. Storage
-
Upon receipt, store the compound at -20°C in a tightly sealed container, protected from light and moisture.[1][3]
-
For short-term storage (days to weeks), some suppliers suggest 0 - 4°C is acceptable.[4]
-
If the compound is dissolved in a solvent, store the solution at -20°C or as recommended by the specific experimental protocol.
IV. Disposal Plan
All waste containing this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect all unused this compound and any solutions containing it in a designated, properly labeled hazardous waste container.
-
The container should be compatible with the solvents used.
-
-
Contaminated Materials:
-
Dispose of any contaminated materials, such as pipette tips, tubes, and gloves, in the solid chemical waste stream.
-
-
Decontamination:
-
Clean any spills with an appropriate solvent and absorbent material. Dispose of the cleaning materials as chemical waste.
-
Wash any contaminated glassware thoroughly with an appropriate solvent before returning to general use.
-
V. Workflow Diagram
Caption: Workflow for Handling this compound.
References
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